5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide
Description
BenchChem offers high-quality 5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
5-hydroxy-N,2-dimethyl-1-benzofuran-3-carboxamide |
InChI |
InChI=1S/C11H11NO3/c1-6-10(11(14)12-2)8-5-7(13)3-4-9(8)15-6/h3-5,13H,1-2H3,(H,12,14) |
InChI Key |
KBMYRAOJDBVUQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)O)C(=O)NC |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Chemical Structure, Properties, and Application of 5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide
Executive Summary
In contemporary medicinal chemistry, the benzofuran ring serves as a privileged scaffold, exhibiting a broad spectrum of biological activities ranging from antimicrobial to anticancer properties. Among its derivatives, 5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide (CAS: 1704167-11-2) stands out as a highly versatile pharmacophore and synthetic intermediate. This whitepaper provides an in-depth analysis of its structural analytics, its role in targeting critical bacterial virulence pathways (such as Sortase A and Polyketide Synthase 13), and the self-validating experimental workflows required to leverage this compound in drug discovery programs.
Chemical Identity and Structural Analytics
The pharmacological utility of 5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide is dictated by its precise substitution pattern, which offers both conformational rigidity and specific vectors for target interaction[1][2].
-
Molecular Formula: C11H11NO3
-
Molecular Weight: 205.21 g/mol
-
5-Hydroxyl Group (-OH): Acts as a critical electron-donating group and a hydrogen-bond donor/acceptor. From a synthetic perspective, this phenolic hydroxyl (pKa ~10) is the primary handle for divergent functionalization (e.g., O-alkylation or conversion to a triflate for cross-coupling), allowing researchers to probe the hydrophobic sub-pockets of target enzymes.
-
C3 N-Methylcarboxamide: The amide functionality is essential for target binding affinity. The N-methyl group restricts rotational freedom, locking the molecule into a bioactive conformation that minimizes entropic penalty upon binding to target active sites[3][4].
-
C2 Methyl Group: Provides necessary steric bulk, influencing the dihedral angle of the adjacent carboxamide and enhancing the overall lipophilicity (LogP) of the scaffold for improved cellular permeability.
Pharmacological Relevance of the Benzofuran-3-Carboxamide Scaffold
The core structure of this compound is heavily utilized in the development of novel anti-infectives, specifically targeting pathways where traditional antibiotics fail.
Sortase A (SrtA) Inhibition in Staphylococcus aureus
Sortase A is a critical cysteine transpeptidase responsible for anchoring surface virulence proteins to the bacterial cell wall via the recognition of the LPXTG sorting signal[3][4]. Mutating or inhibiting SrtA attenuates bacterial virulence without affecting microbial viability, thereby reducing the selective pressure for resistance. Benzofuran-3-carboxamide derivatives have been identified as potent SrtA inhibitors. The carboxamide group forms crucial hydrogen bonds with the functional site residues (Cys184, Trp194, and Arg197), while substitutions at the 5-position (derived from the 5-hydroxy core) occupy the L-shape pattern kinking pocket of the enzyme[3][4].
Polyketide Synthase 13 (Pks13) Inhibition in Mycobacterium tuberculosis
Pks13 is an essential enzyme for the synthesis of mycolic acids, which form the protective cell envelope of M. tuberculosis. Benzofuran-3-carboxamides (such as the early lead compound TAM16) demonstrate robust in vivo efficacy against tuberculosis[5]. The structural rigidification of the benzofuran core is often employed to maintain Pks13 inhibition while mitigating off-target cardiotoxicity (hERG inhibition)[5].
Quantitative Structure-Activity Relationship (SAR) Data
The following table summarizes the biological activity of key benzofuran-3-carboxamide derivatives to illustrate the scaffold's potency across different targets[3][4][5][6].
| Compound / Scaffold | Target | Biological Activity (IC50 / MIC) | Reference |
| pHMB (Standard Control) | S. aureus Sortase A | IC50 = 130 μM | [Zhang et al., 2017] |
| Compound Ia-22 (2-phenyl-benzofuran-3-carboxamide) | S. aureus Sortase A | IC50 = 30.8 μM | [Zhang et al., 2017] |
| Benzofuran Cyanide Derivatives | S. aureus Sortase A | IC50 = 3.3 μM – 21.8 μM | [MDPI Review, 2023] |
| TAM16 (Benzofuran-3-carboxamide) | M. tuberculosis Pks13 | High in vivo efficacy (hERG liability) | [J. Med. Chem., 2025] |
| Compounds 29 & 30 (Fused tricyclic benzofurans) | M. tuberculosis Pks13 | MIC = 0.0156–0.0313 μg/mL | [J. Med. Chem., 2025] |
Experimental Workflows & Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind each methodological choice.
Protocol 1: Divergent Synthesis via 5-O-Alkylation
Objective: To functionalize the 5-hydroxyl group of 5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide to probe the hydrophobic sub-pockets of target enzymes.
-
Deprotonation: Dissolve the starting material (1.0 eq) in anhydrous DMF under an argon atmosphere. Add K2CO3 (2.0 eq).
-
Causality: K2CO3 is a mild base that selectively deprotonates the phenolic hydroxyl without hydrolyzing the C3-carboxamide, generating a highly nucleophilic phenoxide intermediate.
-
-
Nucleophilic Substitution: Add the desired alkyl halide (R-X, 1.2 eq) dropwise. Heat the mixture to 60°C.
-
Causality: Mild heating overcomes the activation energy barrier for the SN2 displacement while minimizing unwanted O- vs. C-alkylation side reactions.
-
-
Self-Validation (Reaction Monitoring): Monitor the reaction continuously via LC-MS.
-
Validation: The reaction is deemed complete only when the starting material peak (m/z [M+H]+ 206.2) is fully replaced by the target mass. If unreacted starting material persists after 4 hours, an additional 0.5 eq of R-X is added.
-
-
Workup & Purification: Quench with ice water to precipitate the product. Extract with EtOAc and wash extensively with a 5% LiCl aqueous solution.
-
Causality: LiCl effectively partitions the highly polar DMF into the aqueous layer, preventing solvent contamination and phase-separation issues during subsequent silica gel flash chromatography.
-
Protocol 2: FRET-Based Sortase A Inhibition Assay
Objective: To quantify the inhibitory potency (IC50) of the synthesized benzofuran-3-carboxamide derivatives against S. aureus SrtA.
-
Enzyme Preparation: Dilute recombinant SrtA to a final concentration of 1 μM in assay buffer (50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, pH 7.5).
-
Causality: The inclusion of CaCl2 is critical because SrtA is a calcium-dependent enzyme; Ca2+ binding stabilizes the active conformation of the catalytic triad (Cys184, His120, Arg197).
-
-
Inhibitor Incubation: Add the benzofuran derivative (serially diluted from 100 μM to 0.1 μM in DMSO) and incubate for 30 minutes at 37°C.
-
Causality: Pre-incubation allows for steady-state binding, which is mathematically essential for accurately measuring competitive or allosteric inhibition kinetics prior to substrate introduction.
-
-
Substrate Addition: Initiate the reaction by adding 10 μM of the fluorogenic substrate Dabcyl-QALPETGEE-Edans.
-
Causality: Cleavage of the Thr-Gly bond by SrtA separates the Dabcyl quencher from the Edans fluorophore, resulting in a quantifiable fluorescent signal directly proportional to enzyme activity.
-
-
Self-Validation & Data Acquisition: Continuously monitor fluorescence (Ex: 350 nm, Em: 495 nm) for 60 minutes.
-
Validation: Include pHMB (p-hydroxymercuribenzoic acid) as a positive control. The assay run is only considered valid if pHMB yields an IC50 within the established literature range (~130 μM). Calculate the IC50 of the test compounds using non-linear regression of the initial velocity (V0) versus inhibitor concentration.
-
Mechanistic Pathways
Caption: Mechanism of SrtA inhibition by benzofuran-3-carboxamides.
Caption: Step-by-step O-alkylation workflow for 5-hydroxy functionalization.
References
-
Zhang, J., et al. (2017). Synthesis, biological evaluation and molecular docking analysis of 2-phenyl-benzofuran-3-carboxamide derivatives as potential inhibitors of Staphylococcus aureus Sortase A. Bioorganic & Medicinal Chemistry. Retrieved from[Link]
-
MDPI Pharmaceuticals. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Retrieved from[Link]
-
Journal of Medicinal Chemistry. (2025). Structure-Based Development of 3,4-Fused Tricyclic Benzofuran Derivatives as Polyketide Synthase 13 Inhibitors with Negligible hERG Inhibition. Retrieved from[Link]
Sources
- 1. 5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide CAS#: 1704167-11-2 [m.chemicalbook.com]
- 2. 638217-08-0|6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, biological evaluation and molecular docking analysis of 2-phenyl-benzofuran-3-carboxamide derivatives as potential inhibitors of Staphylococcus aureus Sortase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. figshare.com [figshare.com]
- 6. mdpi.com [mdpi.com]
Pharmacological mechanism of action of 5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide
An In-depth Technical Guide to the Pharmacological Mechanism of Action of 5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide
Executive Summary
This document provides a comprehensive technical guide on the pharmacological mechanism of action of the novel chemical entity, 5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide. As this molecule is not extensively characterized in publicly available literature, this guide is structured as a strategic research plan, outlining a hypothesized mechanism of action and the requisite experimental workflows to elucidate and validate its biological activity. Our approach is grounded in the established pharmacology of structurally related benzofuran carboxamides, which have shown promise as kinase inhibitors in oncology. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and characterization of novel therapeutics.
Introduction and Chemical Identity
5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide is a small molecule belonging to the benzofuran class of heterocyclic compounds. The benzofuran scaffold is a privileged structure in medicinal chemistry, known to be a core component of various biologically active compounds.[1][2][3]
Table 1: Compound Identification
| Parameter | Value |
| IUPAC Name | 5-Hydroxy-N,2-dimethyl-1-benzofuran-3-carboxamide |
| Molecular Formula | C₁₁H₁₁NO₃ |
| Molecular Weight | 205.21 g/mol |
| CAS Number | Not readily available |
| PubChem CID | 801001[4] |
A structural isomer, 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide, is a known intermediate in the synthesis of Fruquintinib, a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs).[5][6] This structural similarity provides a strong rationale for hypothesizing that 5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide may also exhibit activity as a kinase inhibitor.
Hypothesized Mechanism of Action: Kinase Inhibition
Based on the pharmacology of structurally analogous compounds, we hypothesize that 5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide functions as a tyrosine kinase inhibitor (TKI) . The proposed mechanism involves the competitive binding to the ATP-binding pocket of specific protein kinases, thereby inhibiting their catalytic activity and disrupting downstream signaling pathways implicated in cell proliferation, survival, and angiogenesis.
Proposed Target Profile
Given the activity of related molecules, the primary targets for investigation should include, but are not limited to:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Key regulators of angiogenesis.
-
Platelet-Derived Growth Factor Receptors (PDGFRs): Involved in cell growth and division.
-
Fibroblast Growth Factor Receptors (FGFRs): Play a role in a wide range of biological processes.
-
Src Family Kinases: Involved in cell growth, differentiation, and survival.
The following diagram illustrates the hypothesized signaling pathway that could be inhibited by 5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide.
Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway.
Experimental Workflows for Mechanism of Action Elucidation
To systematically investigate the pharmacological mechanism of action, a tiered experimental approach is recommended. The following sections detail the protocols for each stage of this investigation.
Tier 1: Initial Target Identification and Validation
The primary objective of this tier is to identify the primary kinase targets of 5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide and validate its inhibitory activity.
A broad-panel kinase screen is the first step to identify potential targets. This is a high-throughput assay that measures the compound's ability to inhibit a large number of purified kinases in vitro.
Experimental Protocol: Kinase Panel Screening
-
Compound Preparation: Prepare a 10 mM stock solution of 5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide in 100% DMSO. Serially dilute the compound to the desired screening concentrations.
-
Assay Plate Preparation: Dispense the compound dilutions into a multi-well assay plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Kinase Reaction: Add the purified kinase, its specific substrate, and ATP to each well to initiate the enzymatic reaction. Incubate at 30°C for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™, HTRF®, or AlphaScreen®).
-
Data Analysis: Calculate the percent inhibition for each kinase at the tested concentrations.
For kinases showing significant inhibition in the initial screen, a dose-response study is performed to determine the half-maximal inhibitory concentration (IC₅₀).
Experimental Protocol: IC₅₀ Determination
-
Compound Dilution: Prepare a series of 10-point, 3-fold serial dilutions of the compound in DMSO.
-
Assay Procedure: Follow the same procedure as the kinase panel screen, using the serially diluted compound.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
The following diagram illustrates the workflow for initial target identification.
Caption: Workflow for initial kinase target identification and validation.
Tier 2: Cellular Activity and Pathway Analysis
Once the primary molecular targets are identified, the next step is to assess the compound's activity in a cellular context and confirm its effect on the hypothesized signaling pathways.
These assays determine the compound's effect on the growth and survival of cancer cell lines that are known to be dependent on the identified target kinases.
Experimental Protocol: Cell Viability Assay (MTT/MTS)
-
Cell Seeding: Seed cancer cell lines (e.g., HUVEC for VEGFR, A549 for multiple RTKs) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide for 72 hours.
-
MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength to quantify the number of viable cells.
-
Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition).
To confirm that the compound inhibits the target kinase in cells, the phosphorylation status of the kinase and its downstream substrates is assessed.
Experimental Protocol: Western Blotting for Phospho-Proteins
-
Cell Treatment: Treat cells with the compound for a short period (e.g., 1-2 hours) before stimulating with the relevant growth factor (e.g., VEGF, PDGF).
-
Cell Lysis: Lyse the cells and collect the protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies specific for the phosphorylated and total forms of the target kinase and downstream signaling proteins (e.g., p-ERK, ERK, p-Akt, Akt).
-
Detection and Analysis: Use a chemiluminescent substrate and an imaging system to detect the protein bands. Quantify the band intensities to determine the change in phosphorylation.
Concluding Remarks
This technical guide outlines a systematic and scientifically rigorous approach to elucidating the pharmacological mechanism of action of 5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide. By leveraging the knowledge of structurally related compounds, we have formulated a testable hypothesis centered on kinase inhibition. The detailed experimental workflows provide a clear path for researchers to validate this hypothesis and characterize the compound's biological activity. Successful execution of this research plan will not only define the mechanism of action but also provide critical data to support its further development as a potential therapeutic agent.
References
- Lavanya, A., Sribalan, R., & Padmini, V. (2015). Synthesis and biological evaluation of new benzofuran carboxamide derivatives. Journal of Saudi Chemical Society, 19(3), 278-287.
-
PubChem. (n.d.). 5-hydroxy-n,n-dimethyl-2-phenyl-1-benzofuran-3-carboxamide. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Fruquintinib. Retrieved from [Link]
-
UCHEM. (2025, March 21). Uses of 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide CAS 638217-08-0. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 638217-08-0 | Product Name : 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide. Retrieved from [Link]
-
PubMed. (1994). Synthesis and structure-activity relationships of 2,3-dihydrobenzofuran-7-carboxamide derivatives as potent serotonin-3 (5-HT3) receptor antagonists. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Benzofuran – Knowledge and References. Retrieved from [Link]
-
MDPI. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Retrieved from [Link]
-
PubChem. (n.d.). 5-hydroxy-n,n,2-trimethyl-1-benzofuran-3-carboxamide. Retrieved from [Link]
-
LookChem. (n.d.). Cas 638217-08-0,6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide. Retrieved from [Link]
-
PMC. (2022, April 28). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Retrieved from [Link]
-
PubMed. (2024, September 18). Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine. Retrieved from [Link]
-
PMC. (2019, April 18). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Retrieved from [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. mdpi.com [mdpi.com]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - 5-hydroxy-n,n,2-trimethyl-1-benzofuran-3-carboxamide (C12H13NO3) [pubchemlite.lcsb.uni.lu]
- 5. Fruquintinib - Wikipedia [en.wikipedia.org]
- 6. pharmaffiliates.com [pharmaffiliates.com]
Therapeutic Potential of 5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide in Modern Drug Discovery: A Mechanistic and Methodological Guide
Executive Summary: The Privileged Benzofuran-3-carboxamide Scaffold
In contemporary medicinal chemistry, identifying a "privileged scaffold"—a core molecular framework capable of providing high-affinity ligands for diverse biological receptors—is a primary objective. 5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide represents a highly versatile, low-molecular-weight fragment that has become foundational in the development of targeted therapeutics across oncology, virology, and infectious diseases.
The unique stereoelectronic profile of this molecule is driven by three key structural features:
-
The Benzofuran Core: Provides a rigid, planar, lipophilic surface ideal for
stacking and van der Waals interactions within deep hydrophobic protein pockets. -
The 3-Carboxamide Motif: Acts as a critical bidentate hydrogen-bond donor/acceptor, anchoring the molecule to protein backbones (e.g., hinge regions of kinases).
-
The 5-Hydroxyl Group: Serves a dual purpose. Biologically, it engages in localized hydrogen bonding. Chemically, it is an indispensable synthetic handle for late-stage functionalization, allowing for Mannich reactions or etherification to modulate aqueous solubility and reach adjacent allosteric binding sites[1].
This whitepaper dissects the polypharmacological potential of this scaffold, detailing its target engagement mechanisms, summarizing quantitative efficacy data, and providing self-validating experimental protocols for preclinical evaluation.
Mechanistic Profiling and Target Engagement
Antimicrobial & Antitubercular Activity (Mtb Pks13 & S. aureus Sortase A)
The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) has necessitated novel mechanisms of action. Benzofuran-3-carboxamide derivatives have been identified as potent inhibitors of the thioesterase (TE) domain of Polyketide Synthase 13 (Pks13), an enzyme essential for mycolic acid biosynthesis[1]. The 5-hydroxyl group is critical here; in optimized leads like TAM16, the oxygen at the 5-position serves as a vector for basic amine side chains, which project into the solvent channel to drastically improve the compound's pharmacokinetic profile and cellular permeability without disrupting the core binding to Phe1670 in the active site[1].
Simultaneously, in Gram-positive pathogens like Staphylococcus aureus, this scaffold acts as a potent inhibitor of Sortase A (SrtA). SrtA is a transpeptidase responsible for anchoring virulence factors to the bacterial cell wall. By binding to the SrtA active site (mimicking the LPXTG sorting signal), benzofuran-3-carboxamides attenuate bacterial virulence without exerting selective survival pressure, thereby minimizing the rapid onset of drug resistance[2].
Antiviral Efficacy (HCV NS5B Polymerase)
In the realm of virology, benzofuran core inhibitors (such as HCV-796) are well-documented allosteric inhibitors of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase[3]. Molecular dynamics simulations reveal that the N-methyl carboxamide group at the 3-position anchors the inhibitor to the palm II subdomain of the polymerase. The spatial orientation provided by the 2-methyl and 5-hydroxyl substitutions allows the scaffold to adapt to the conformational flexibility of various HCV genotypes (GT1a, 1b, 2a, and 2b), making it a highly effective pan-genotypic antiviral fragment[3].
Oncology and Anti-Angiogenesis (VEGFR-2 Kinase)
The benzofuran-3-carboxamide architecture is the structural bedrock of Fruquintinib, a highly selective, clinically approved inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3) used in colorectal cancer therapy[4]. The 5-hydroxy analog of our target compound is extensively utilized in the rational design of dual-targeted therapies. For instance, by alkylating the 5-hydroxyl group with a linker terminating in a zinc-binding group (ZBG), researchers have successfully synthesized VEGFR-2/HDAC dual inhibitors. The benzofuran core occupies the ATP-binding pocket of VEGFR-2, while the functionalized 5-position extends into the catalytic tunnel of Histone Deacetylase (HDAC), yielding synergistic antiproliferative effects.
Figure 1: Polypharmacological target network of the benzofuran-3-carboxamide scaffold.
Quantitative Target Affinity & Efficacy Summary
To contextualize the potency of this scaffold, the following table summarizes the quantitative binding affinities and cellular efficacies of optimized 5-hydroxy-N,2-dimethylbenzofuran-3-carboxamide derivatives across their primary biological targets.
| Target Enzyme | Disease Indication | Primary Mechanism | In Vitro Potency ( | Cellular Efficacy |
| Mtb Pks13-TE | Tuberculosis | Thioesterase Inhibition | MIC: 0.15 µM (H37Rv) | |
| HCV NS5B | Hepatitis C | Allosteric Palm II Binding | ||
| VEGFR-2 | Colorectal Cancer | ATP-Competitive Inhibition | ||
| Sortase A | Staph. Infections | Transpeptidase Blockade | Biofilm Inhibition: >80% |
Experimental Methodologies: Self-Validating Protocols
As a Senior Application Scientist, I emphasize that generating reproducible data requires assays designed with intrinsic causality and self-validation. Below are the definitive protocols for evaluating benzofuran-3-carboxamide derivatives.
Protocol A: Surface Plasmon Resonance (SPR) for Binding Kinetics
Causality Check: Steady-state
Step-by-Step Methodology:
-
Sensor Chip Preparation: Use an NTA-Ni sensor chip rather than standard amine coupling. Why? Amine coupling is random and can obscure the active site of enzymes like Pks13 or NS5B. Capturing via an N-terminal His-tag ensures uniform, functional orientation of the protein.
-
Immobilization: Inject 0.5 mM
for 1 minute at 10 µL/min, followed by the His-tagged target protein (e.g., NS5B polymerase) diluted in running buffer (HEPES 10 mM, NaCl 150 mM, 0.05% Tween-20, pH 7.4) to achieve a capture level of ~3000 RU. -
Analyte Preparation: Prepare a 2-fold dilution series of the benzofuran-3-carboxamide compound from 10 µM down to 39 nM in running buffer containing exactly 2% DMSO.
-
Kinetic Injection: Inject analytes at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 300 seconds for dissociation.
-
Self-Validation (Solvent Correction): Because benzofurans are lipophilic and require DMSO, bulk refractive index changes can skew data. Run a DMSO calibration curve (1.5% to 2.5%) before and after the analyte cycles to mathematically correct for solvent mismatch.
-
Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model using double-referencing (subtracting both the reference channel and a blank buffer injection).
Protocol B: High-Throughput FRET Assay for Enzyme Inhibition (e.g., Sortase A)
Causality Check: We utilize a continuous kinetic Fluorescence Resonance Energy Transfer (FRET) read rather than an endpoint assay. Endpoint assays cannot distinguish between true stoichiometric inhibitors and compounds that slowly precipitate the enzyme.
Step-by-Step Methodology:
-
Reagent Preparation: Synthesize the FRET peptide substrate (e.g., Dabcyl-QALPETGEE-Edans for Sortase A). Prepare the assay buffer (50 mM Tris-HCl, 150 mM NaCl, 5 mM
, pH 7.5). -
PAINS Mitigation (Critical Step): Add 0.01% Triton X-100 to the assay buffer. Why? Benzofuran derivatives can occasionally form colloidal aggregates at micromolar concentrations, sequestering the enzyme and yielding false-positive Pan-Assay Interference (PAINS) results. The detergent disrupts these non-specific aggregates.
-
Compound Incubation: In a 384-well black microplate, dispense 10 µL of the target enzyme (final concentration 1 µM) and 0.5 µL of the compound in DMSO. Incubate at room temperature for 30 minutes to allow equilibrium binding.
-
Reaction Initiation: Add 10 µL of the FRET substrate (final concentration 10 µM) to initiate the reaction.
-
Kinetic Read: Immediately monitor fluorescence (Excitation: 340 nm, Emission: 490 nm) every 30 seconds for 30 minutes.
-
Self-Validation (Quench Control): In a separate control well, allow the enzyme and substrate to react to completion, then add the benzofuran compound. If the fluorescence drops upon addition, the compound is an optical quencher (inner-filter effect), and the
must be corrected.
Figure 2: Self-validating high-throughput screening and validation workflow.
References
-
Optimization of TAM16, a Benzofuran That Inhibits the Thioesterase Activity of Pks13; Evaluation toward a Preclinical Candidate for a Novel Antituberculosis Clinical Target Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Distinct Characteristic Binding Modes of Benzofuran Core Inhibitors to Diverse Genotypes of Hepatitis C Virus NS5B Polymerase: A Molecular Simulation Study Source: MDPI URL:[Link]
-
Synthesis, biological evaluation and molecular docking analysis of 2-phenyl-benzofuran-3-carboxamide derivatives as potential inhibitors of Staphylococcus aureus Sortase A Source: PubMed / Bioorganic & Medicinal Chemistry URL:[Link]
-
The clinical application of fruquintinib on colorectal cancer Source: Taylor & Francis / Expert Opinion on Investigational Drugs URL:[Link]
-
Design, synthesis and biological evaluation of VEGFR-2/HDAC dual inhibitors as multitargeted antitumor agents based on fruquintinib and vorinostat Source: RSC Publishing / RSC Advances URL:[Link]
Sources
Benzofuran-3-Carboxamide Derivatives: A Technical Review of Synthesis, SAR, and Therapeutic Potential
Executive Summary
The benzofuran-3-carboxamide scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to modulate diverse biological targets ranging from receptor tyrosine kinases (VEGFR-2, EGFR) to bacterial transpeptidases (Sortase A). This technical guide synthesizes current literature to provide a comprehensive analysis of the scaffold's chemical space, structure-activity relationships (SAR), and therapeutic mechanisms. It is designed for researchers seeking to optimize this moiety for novel drug development, specifically within oncology and antimicrobial fields.
Chemical Space and Structural Diversity
The benzofuran ring consists of a fused benzene and furan ring. The 3-carboxamide derivative introduces a hydrogen-bond donor/acceptor motif at the C3 position, critical for interaction with enzyme active sites (e.g., the ATP-binding pocket of kinases).
Core Scaffold Analysis
The biological efficacy of these derivatives largely stems from the rigidity of the benzofuran plane, which acts as a hydrophobic anchor, while the C3-carboxamide side chain directs specificity.
Key Structural Zones:
-
Position 2 (C2): Often substituted with aryl or heteroaryl groups (e.g., 4-fluorophenyl, pyridine). This region frequently occupies hydrophobic pockets in target proteins.
-
Position 3 (C3): The carboxamide linker (–CONH–). Modifications here (N-substitution) determine solubility and metabolic stability.
-
Position 5/6 (Benzenoid Ring): Electron-donating groups (–OMe) or halogens (–F, –Cl) here often modulate electronic properties and metabolic clearance.
Structure-Activity Relationship (SAR) Analysis
The following SAR map visualizes the critical substitution patterns established in recent literature for maximizing biological potency.
Figure 1: SAR analysis of benzofuran-3-carboxamide derivatives highlighting functional zones.
Critical Insights
-
Anticancer Potency: Introduction of a 4-fluorophenyl group at C2 and a 3,4,5-trimethoxy motif on the N-substituted phenyl ring at C3 significantly enhances cytotoxicity against MCF-7 and HeLa cell lines [1].
-
Kinase Selectivity: For VEGFR-2 inhibition, a "Type II" binding mode is often observed where the amide nitrogen forms a hydrogen bond with the hinge region (e.g., Cys919), while the hydrophobic benzofuran core rests in the ATP pocket [2].
Therapeutic Applications & Mechanisms[1][2]
Anticancer Activity: VEGFR-2 Inhibition
One of the most validated targets for this class is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1] Inhibiting this kinase blocks angiogenesis, starving tumors of nutrients.
Mechanism of Action: Benzofuran-3-carboxamides act as ATP-competitive inhibitors. By occupying the ATP-binding cleft of the intracellular tyrosine kinase domain, they prevent the trans-phosphorylation required for signal transduction.
Figure 2: Mechanism of VEGFR-2 inhibition by benzofuran derivatives preventing angiogenesis.
Antimicrobial Activity: Sortase A Inhibition
Recent studies highlight these derivatives as inhibitors of Staphylococcus aureus Sortase A (SrtA). Unlike antibiotics that kill bacteria (imposing selection pressure), SrtA inhibitors strip bacteria of surface virulence factors, rendering them avirulent without inducing resistance [3].
-
Key Interaction: The C3-amide mimics the LPXTG sorting signal recognized by SrtA.
Experimental Validation Protocols
Synthesis of 2-Aryl-Benzofuran-3-Carboxamides
Causality: This protocol uses a modified Rap-Stoermer condensation or direct coupling to ensure regioselectivity at the C2/C3 positions.
Step-by-Step Methodology:
-
Activation: Dissolve the appropriate 2-aryl-benzofuran-3-carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Conversion to Acid Chloride: Add oxalyl chloride (1.2 equiv) and a catalytic drop of DMF.
-
Why: DMF acts as a catalyst to form the Vilsmeier-Haack intermediate, rapidly converting the carboxylic acid to the more reactive acid chloride.
-
-
Coupling: Cool the mixture to 0°C. Add the desired amine (1.1 equiv) and triethylamine (Et3N, 2.0 equiv).
-
Why: Et3N scavenges the HCl byproduct, driving the equilibrium forward and preventing protonation of the amine nucleophile.
-
-
Work-up: Stir at room temperature for 4–6 hours. Quench with water, extract with DCM, and wash with brine.
-
Purification: Recrystallize from ethanol or purify via silica gel column chromatography (Hexane:EtOAc gradient).
VEGFR-2 Kinase Inhibition Assay
Causality: This assay quantifies the IC50 value, determining the potency of the derivative in inhibiting the phosphorylation of a substrate peptide.
Protocol:
-
Preparation: Prepare a reaction mix containing 8 mM MOPS (pH 7.0), 0.2 mM EDTA, 10 mM Mg acetate, and [γ-33P-ATP].
-
Enzyme Addition: Add recombinant human VEGFR-2 kinase domain (5–10 ng/well).
-
Inhibitor Incubation: Add the benzofuran derivative (dissolved in DMSO) at varying concentrations (e.g., 0.1 nM to 10 µM). Incubate for 20 mins at room temperature.
-
Why: Pre-incubation allows the inhibitor to reach equilibrium binding with the enzyme before ATP competition begins.
-
-
Reaction Initiation: Add the substrate (Poly(Glu, Tyr) 4:1) and initiate the reaction with Mg/ATP mix.
-
Termination: Stop reaction after 40 mins with 3% phosphoric acid.
-
Quantification: Spot onto filter mats, wash, and measure radioactivity via scintillation counting.
-
Data Analysis: Plot % inhibition vs. log[concentration] to derive IC50 using non-linear regression.
Quantitative Data Summary
| Compound Class | Target | Key Substituents | IC50 / MIC | Reference |
| Fruquintinib | VEGFR-2 | Quinazoline-Benzofuran hybrid | ~0.008 µM | [4] |
| BNC105 | Tubulin | 6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl) | ~0.016 µM | [5] |
| Derivative 4g | VEGFR-2 | Chalcone-Benzofuran hybrid | 0.06 µM | [6] |
| Compound Ia-22 | Sortase A | 2-phenyl-benzofuran-3-carboxamide | 30.8 µM | [3] |
Future Perspectives
The field is moving towards dual-targeting hybrids . Current research focuses on combining the benzofuran scaffold with other pharmacophores (e.g., quinazolines, chalcones) to overcome drug resistance. Additionally, the exploration of these derivatives as PROTACs (Proteolysis Targeting Chimeras) linkers is an emerging area, leveraging the scaffold's stability to degrade oncogenic proteins rather than merely inhibiting them.
References
-
Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 2023. Link
-
Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors. Scientific Reports, 2022. Link
-
Synthesis, biological evaluation and molecular docking analysis of 2-phenyl-benzofuran-3-carboxamide derivatives as potential inhibitors of Staphylococcus aureus Sortase A. Bioorganic & Medicinal Chemistry Letters, 2018. Link
-
Fruquintinib: A highly selective VEGFR inhibitor. Drugs, 2019. Link
-
Discovery of BNC105: A Potent and Selective Vascular Disrupting Agent. Journal of Medicinal Chemistry, 2011. Link
-
Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. BMC Chemistry, 2024. Link
Sources
Molecular weight and physicochemical characteristics of 5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide
The following technical guide details the physicochemical profile, synthesis, and applications of 5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide , a critical pharmacophore and intermediate in medicinal chemistry.
Chemical Identity & Classification[1]
5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide is a functionalized benzofuran derivative characterized by a bicyclic aromatic core, a phenolic hydroxyl group at the C5 position, and an N-methylcarboxamide moiety at C3. It serves as a privileged scaffold in the design of antiviral agents (HCV NS5B inhibitors) , kinase inhibitors , and CFTR modulators .
| Parameter | Data |
| CAS Registry Number | 1704167-11-2 |
| IUPAC Name | 5-hydroxy-N,2-dimethyl-1-benzofuran-3-carboxamide |
| Molecular Formula | C₁₁H₁₁NO₃ |
| Molecular Weight | 205.21 g/mol |
| SMILES | CNC(=O)c1c(C)oc2cc(O)ccc12 |
| Appearance | Off-white to beige crystalline solid |
Part 1: Physicochemical Profiling
Understanding the physicochemical behavior of this molecule is essential for optimizing its bioavailability and formulation. The presence of both a hydrogen bond donor (phenolic -OH) and an acceptor/donor (amide) creates a unique solubility profile.
Lipophilicity & Solubility
The molecule exhibits moderate lipophilicity, making it membrane-permeable but requiring co-solvents for aqueous assays.
-
LogP (Predicted): ~1.8 – 2.1
-
Mechanistic Insight: The benzofuran core contributes significantly to lipophilicity (+2.0), while the amide (-0.8) and hydroxyl (-0.6) groups provide hydrophilic balance. This range is ideal for oral bioavailability (Lipinski’s Rule of 5).
-
-
Solubility Profile:
-
DMSO: >20 mg/mL (Highly Soluble).
-
Methanol/Ethanol: Soluble.
-
Water: Low (<0.1 mg/mL at pH 7).
-
Alkaline Buffer (pH > 10): Soluble (due to phenolate formation).
-
Acid-Base Characteristics (pKa)
The molecule possesses two ionizable centers relevant to physiological conditions.
-
pKa₁ (Phenolic -OH): 9.5 ± 0.2
-
Implication: At physiological pH (7.4), the molecule remains predominantly neutral (>99%). Ionization occurs only in basic conditions, facilitating extraction or formulation as a salt.
-
-
pKa₂ (Amide Nitrogen): >15 (Neutral)
-
Implication: The amide nitrogen is non-basic and will not protonate under physiological conditions.
-
Electronic Properties
-
H-Bond Donors: 2 (Phenolic -OH, Amide -NH).
-
H-Bond Acceptors: 3 (Amide C=O, Furan -O-, Phenolic -OH).
-
Topological Polar Surface Area (TPSA): ~58 Ų (Excellent for passive transport).
Part 2: Synthetic Methodology
The synthesis of 5-hydroxybenzofurans is classically achieved via the Nenitzescu-type reaction involving p-benzoquinone, or via the Rap-Stoermer condensation. Below is the optimized protocol for the 5-hydroxy-N,2-dimethyl derivative.
Diagram: Synthetic Pathway
Caption: Two-step synthesis via Nenitzescu condensation followed by aminolysis.
Detailed Protocol
Step 1: Assembly of the Benzofuran Core (Nenitzescu Reaction)
This step constructs the bicyclic ring while installing the 5-hydroxyl group.
-
Reagents: Dissolve p-benzoquinone (1.0 eq) in anhydrous acetone.
-
Addition: Slowly add ethyl 3-aminocrotonate (1.1 eq) or ethyl acetoacetate with a catalyst.
-
Catalyst: Add anhydrous ZnCl₂ (0.5 eq) to promote the Michael addition and subsequent cyclodehydration.
-
Reaction: Reflux for 2–4 hours. The solution typically turns dark.
-
Workup: Cool, filter the precipitate, and wash with cold ethanol. Recrystallize from ethanol to obtain Ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate .
Step 2: Amidation (Aminolysis)
Converting the ester to the N-methylamide.
-
Reagents: Suspend the intermediate ester in methanol.
-
Reaction: Add excess Methylamine (33% in EtOH or 40% aq).
-
Conditions: Heat in a sealed tube at 60–80°C for 12 hours.
-
Purification: Evaporate solvent. The product precipitates upon addition of water/acidification (to pH 6). Recrystallize from MeOH/Water.
Part 3: Biological & Pharmacological Context[2]
This molecule is rarely a final drug but serves as a critical metabolite or intermediate for high-value targets.
Pharmacophore Utility
The 5-hydroxy position is a "chemical handle." In drug discovery, this group is often:
-
Alkylated (Etherification): To attach solubilizing groups or lipophilic chains (e.g., in HCV NS5B inhibitors).
-
Glycosylated: In metabolic studies, this is the site of Phase II glucuronidation.
Metabolic Relevance
If a drug contains a 5-methoxy-N,2-dimethylbenzofuran core, this molecule (the 5-hydroxy variant) is the primary O-demethylated metabolite (Phase I metabolism via CYP450).
-
Detection: It can be identified in plasma/urine by LC-MS/MS (Transition: 206 → 149 m/z).
Diagram: Metabolic & Functional Relationships
Caption: Role of the molecule in metabolic pathways (as a metabolite) and drug design (as a scaffold).
Part 4: Handling & Stability
Storage Protocols
-
Oxidation Sensitivity: The phenolic moiety at position 5 is electron-rich and susceptible to oxidation (forming quinones) upon prolonged exposure to air/light.
-
Recommendation: Store under inert gas (Argon/Nitrogen) at -20°C. Protect from light.
Analytical Verification (QC)
For validating the identity of this compound in the lab:
-
HPLC: C18 Column, Gradient Water (0.1% Formic Acid) / Acetonitrile. Retention time will be earlier than the 5-methoxy analog due to the free -OH.
-
1H NMR (DMSO-d6):
-
δ 9.2–9.5 (s, 1H, OH ).
-
δ 7.8–8.0 (broad q, 1H, NH ).
-
δ 7.2–7.4 (m, aromatic protons).
-
δ 2.8 (d, 3H, N-CH₃ ).
-
δ 2.6 (s, 3H, C2-CH₃ ).
-
References
-
Chemical Identity: 5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide (CAS 1704167-11-2). BLD Pharm Catalog. Link
- Synthetic Method: Bernini, R., et al. "Synthesis of 5-hydroxybenzofurans from p-benzoquinone." Journal of Organic Chemistry. (General reference for Nenitzescu Benzofuran Synthesis).
- Scaffold Utility:Benzofuran-3-carboxamide derivatives as HCV NS5B Polymerase Inhibitors. (Contextual reference for the pharmacophore class).
- Metabolic Context:Metabolism of Benzofuran Derivatives.
Target identification for 5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide interactions
Content Type: Technical Whitepaper Subject: Small Molecule Target Identification & Mechanism of Action (MoA) Elucidation Primary CAS Reference: 1704167-11-2[1][2][3][4]
Executive Summary
The small molecule 5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide represents a privileged scaffold in medicinal chemistry, structurally analogous to the antiviral agent Umifenovir (Arbidol) and various kinase inhibitors.[2][3][4] While benzofuran-3-carboxamides frequently exhibit potent phenotypic activity—ranging from broad-spectrum antiviral effects (targeting viral fusion glycoproteins) to anti-inflammatory modulation (targeting kinases like DYRK1A or enzymes like SIRT1)—pinpointing their precise molecular target remains the critical bottleneck in transitioning from "hit" to "lead."[2][3][4]
This guide details a rigorous, multi-disciplinary workflow for deconvoluting the target of 5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide. Moving beyond generic screening, we apply a Chemoproteomic-First approach, supported by thermal shift assays and functional genomics, to establish causality between ligand binding and biological phenotype.[2][4]
Phase 1: Structural Assessment & Probe Design Strategy[2][3][4]
Before initiating wet-lab protocols, one must define the Pharmacophore and the Exit Vector .[2][3][4] The 5-hydroxy group and the amide functionality are often critical for hydrogen bonding within the target pocket.[2][3][4] Modifying these indiscriminately will abolish binding.[2][3][4]
In Silico SAR & Exit Vector Analysis
-
The Scaffold: The benzofuran core provides a planar, hydrophobic anchor (typically engaging π-π stacking interactions, e.g., with Phenylalanine or Tryptophan residues in the binding pocket).[2][4]
-
The "Warhead" (5-OH): In Arbidol-like analogs, the 5-hydroxy group is often a hydrogen bond donor.[2][3][4] Capping this (e.g., methoxy) frequently reduces potency, suggesting it interacts with a catalytic residue or a backbone carbonyl.[2][4]
-
The Exit Vector: The N-methyl group on the carboxamide (position 3) or the C2-methyl group are the most sterically accessible points for linker attachment without disrupting the core binding mode.[2][3][4]
Recommendation: Perform a rapid Structure-Activity Relationship (SAR) check. Synthesize the N-propargyl analog. If this analog retains biological activity (IC50 within 5-fold of parent), the N-amide position is your validated exit vector for probe synthesis.[2][3][4]
Chemical Probe Architecture
To isolate the target, we design a Bifunctional Photo-Affinity Probe (PAL) .[2][3][4]
-
Ligand: 5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide.[1][2][3][4][5]
-
Linker: Minimal aliphatic chain (PEG2 or C4-alkyl) attached to the N-amide.[2][3][4]
-
Photoreactive Group: Diazirine (minimal steric footprint) to covalently crosslink the target upon UV irradiation.[2][3][4]
-
Handle: Terminal Alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a biotin or fluorophore tag.
Figure 1: Strategic design of a photo-affinity probe preserving the pharmacophore.
Phase 2: Chemoproteomics (The Core Workflow)[2][3][4]
This protocol uses Activity-Based Protein Profiling (ABPP) or Photo-Affinity Labeling (PAL) to pull down the specific target from the proteome.[2][3][4]
Experimental Protocol: Competitive Pull-Down
Objective: Distinguish specific binding from non-specific background. Controls:
-
Vehicle Control: DMSO only.
-
Competition Control: Excess soluble parent compound (10x-50x) added before the probe.[2][3][4] This "competes off" the probe from the true target, causing the band to disappear in the competition lane.[2][3][4]
Step-by-Step Methodology:
-
Lysate Preparation: Harvest cells (relevant to phenotype, e.g., MDCK for viral, HeLa for general) and lyse in mild buffer (PBS + 0.1% NP-40, Protease Inhibitors).[2][4] Avoid strong detergents like SDS at this stage.[2][3][4]
-
Incubation:
-
Aliquot lysate into two sets: Set A (Probe only) and Set B (Probe + Competitor).
-
Add Parent Compound (50 µM) to Set B; incubate 30 min at 4°C.
-
Add Probe (1-5 µM) to both sets; incubate 1 hour at 4°C.
-
-
Photo-Crosslinking: Irradiate samples with UV light (365 nm) for 10 minutes on ice.[2][3][4] This covalently locks the probe to the protein.[2][3][4]
-
Click Chemistry: Add Click Mix (Biotin-Azide, TCEP, TBTA, CuSO4).[2][3][4] Incubate 1 hour at RT.
-
Enrichment: Incubate with Streptavidin-Agarose beads. Wash stringently (1% SDS, 4M Urea) to remove non-covalent binders.[2][3][4]
-
Elution & Digestion: On-bead trypsin digestion.
-
LC-MS/MS Analysis: Label-free quantification (LFQ).
-
Hit Criteria: Proteins showing >4-fold enrichment in "Probe Only" vs. "Competition" samples.
-
Phase 3: Orthogonal Validation (The "Trust" Pillar)[2][3][4]
Mass spectrometry gives you a list of candidates. You must validate the functional relevance of the top hit (e.g., Viral HA, Kinase X, or Sortase A).[2][4]
Cellular Thermal Shift Assay (CETSA)
CETSA validates target engagement in live cells, independent of chemical modifications (probes).[2][3][4]
-
Treatment: Treat live cells with 5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide (10 µM) or DMSO for 1 hour.
-
Heating: Aliquot cells and heat to a gradient (40°C – 65°C).
-
Lysis & Separation: Lyse cells. Centrifuge to pellet precipitated (denatured) proteins.[2][3][4]
-
Detection: Western Blot for the candidate protein (identified in Phase 2).
-
Result: The drug-bound target should be stabilized , remaining in the soluble fraction at higher temperatures compared to the DMSO control (Shift in
).
Functional Genomics (CRISPR/RNAi)
If the molecule is an inhibitor, knocking out the target should mimic the drug's effect (phenocopy).[2][3][4]
-
Experiment: Transfect cells with siRNA/sgRNA targeting the candidate protein.
-
Readout: Measure the phenotype (e.g., viral titer or cytokine release).[2][3][4]
-
Logic: If Drug + Knockdown shows no additive effect (epistasis), they likely operate in the same pathway.[2][3][4]
Quantitative Data Summary (Hypothetical & Reference)
The following table summarizes typical activity profiles for benzofuran-3-carboxamide derivatives, serving as benchmarks for your target ID campaign.
| Parameter | Metric | Benchmark Value | Significance |
| Primary Potency | IC50 / EC50 | 0.1 – 5.0 µM | Typical hit range for this scaffold in antiviral/kinase assays [1, 4].[2][3][4] |
| Probe Affinity | IC50 (Probe) | < 5x Parent IC50 | The probe must retain biological activity to be valid.[2][3][4] |
| CETSA Shift | > 2°C | Indicates significant thermal stabilization (direct binding).[2][3][4] | |
| Selectivity | SI (CC50/IC50) | > 10 | Ensures observed effect is not due to general cytotoxicity.[2][3][4] |
Visualizing the Target ID Workflow
Figure 2: Integrated workflow from phenotypic hit to validated molecular target.
References
-
Refaat, H. M., et al. (2015).[2][3][4][6] Synthesis and biological evaluation of new benzofuran carboxamide derivatives. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Kozlov, M. V., et al. (2015).[2][3][4] Synthesis and Antiviral Activity of Substituted Ethyl-2-Aminomethyl-5-Hydroxy-1H-Indole-3-Carboxylic Acids and Their Derivatives. (Note: Discusses Arbidol analogs and 5-hydroxybenzofuran bioisosteres). Retrieved from [Link]
Sources
- 1. 1936011-79-8|6-Hydroxy-N-methylbenzofuran-3-carboxamide|BLD Pharm [bldpharm.com]
- 2. 638217-07-9|6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide|BLD Pharm [bldpharm.com]
- 3. 500002-41-5|5-Methoxy-2-methylbenzofuran-3-carbohydrazide|BLD Pharm [bldpharm.com]
- 4. 638217-08-0|6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide|BLD Pharm [bldpharm.com]
- 5. 5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide CAS#: 1704167-11-2 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
The Synthesis and Discovery of 5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide: A Technical Whitepaper
Executive Summary
5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide (CAS: 1704167-11-2)[1] is a highly privileged heterocyclic scaffold in modern medicinal chemistry. Benzofuran-3-carboxamides are well-documented for their diverse pharmacological profiles, acting as 5-HT1B receptor antagonists, antiviral agents, and cytotoxic agents against hyperproliferative diseases. The discovery and scalable synthesis of this specific derivative mark a significant milestone in synthetic methodology, transitioning the field from low-yield classical reactions to highly efficient, regioselective catalytic processes.
This whitepaper provides an in-depth technical analysis of the compound's discovery, the causality behind its modern synthetic protocols, and its structural significance in drug development.
Historical Context: The Evolution of Benzofuran Synthesis
Historically, the synthesis of 5-hydroxybenzofuran derivatives relied heavily on adaptations of the Nenitzescu indole synthesis. Classical methods attempted to couple 1,4-benzoquinones with
The breakthrough in the targeted synthesis of 5-hydroxy-N,2-dimethylbenzofuran-3-carboxamide occurred with the advent of Lewis acid-catalyzed cascade formal [3+2] cycloadditions. In 2014, Xia and Lee reported a highly regioselective methodology utilizing Indium(III) triflate (
Mechanistic Pathway: The Core Protocol
The synthesis of 5-hydroxy-N,2-dimethylbenzofuran-3-carboxamide is achieved by reacting 1,4-benzoquinone with N-methyl-3-oxobutanamide (N-methylacetoacetamide). The causality behind the experimental choice of
The Cascade Mechanism:
-
Michael Addition: The
catalyst activates 1,4-benzoquinone. The enol form of N-methyl-3-oxobutanamide attacks the activated quinone to form a Michael adduct. -
Rearomatization: The adduct rapidly tautomerizes to a highly stable hydroquinone intermediate.
-
Intramolecular Cyclization: The newly formed phenolic hydroxyl group at the 2-position of the hydroquinone attacks the ketone carbonyl of the appended
-ketoamide, forming a cyclic hemiacetal. -
Dehydration: Acid-catalyzed elimination of water yields the fully aromatized 5-hydroxy-N,2-dimethylbenzofuran-3-carboxamide.
Figure 1: Mechanistic workflow of the In(OTf)3-catalyzed formal[3+2] cycloaddition.
Experimental Optimization and Validated Protocol
To ensure a self-validating system, the protocol must strictly control temperature and solvent polarity. As demonstrated in foundational studies, the choice of 1,2-dichloroethane (DCE) at elevated temperatures (80 °C) is critical. DCE provides the optimal dielectric constant for the stabilization of the polar transition states during the cyclization phase, maximizing the yield and minimizing quinone degradation.
Data Presentation: Catalyst and Solvent Optimization
Table 1: Optimization of Catalytic Conditions for Benzofuran-3-carboxamide Synthesis (Adapted from Xia & Lee, 2014)
| Catalyst (10 mol%) | Solvent | Temperature | Time (h) | Yield (%) |
| RT | 12 | Trace | ||
| RT | 12 | 0 | ||
| RT | 12 | 55 | ||
| RT | 12 | 68 | ||
| DCE | RT | 12 | 75 | |
| DCE | 80 °C | 2 | 91 |
Self-Validating Step-by-Step Methodology
This protocol is designed with built-in visual and analytical checkpoints to guarantee experimental integrity.
-
Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 1,4-benzoquinone (1.0 mmol) and N-methyl-3-oxobutanamide (1.2 mmol). Validation Check: The mixture will initially appear as a distinct yellow powder due to the quinone.
-
Catalyst Addition: Add
(0.1 mmol, 10 mol%) to the solid mixture. Rationale: While Indium triflate is relatively moisture-tolerant, handling under an inert Argon atmosphere ensures maximum catalytic turnover and prevents oxidative side-reactions. -
Solvent Introduction: Inject 3.0 mL of anhydrous 1,2-dichloroethane (DCE).
-
Reaction Execution: Seal the tube and heat the reaction mixture to 80 °C in an oil bath for 2 hours.
-
In-Process Validation: Monitor the reaction via TLC (Hexane/Ethyl Acetate 2:1). The protocol is self-validating when the distinct yellow spot of 1,4-benzoquinone disappears entirely, replaced by a new, highly UV-active spot corresponding to the aromatized benzofuran product.
-
Quenching and Extraction: Cool the mixture to room temperature. Quench with saturated aqueous
(5 mL) to neutralize any trace triflic acid, and extract with dichloromethane ( mL). -
Purification: Dry the combined organic layers over anhydrous
, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford pure 5-hydroxy-N,2-dimethylbenzofuran-3-carboxamide as a solid.
Structure-Activity Relationship (SAR) & Biological Implications
The specific substitution pattern of 5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide is not arbitrary; it serves as a highly tuned pharmacophore in oncological and neurological drug design[2].
-
5-Hydroxy Group: Acts as a critical hydrogen-bond donor and acceptor. In cytotoxicity assays against human cancer cell lines (e.g., K562, HeLa), the presence of the free hydroxyl group at the 5-position significantly enhances binding affinity to target apoptotic regulators compared to sterically hindered or methoxy analogs[2].
-
2-Methyl Group: Provides essential steric shielding. This group locks the conformation of the adjacent 3-carboxamide moiety, reducing rotational entropy and pre-organizing the molecule for optimal receptor binding[3].
-
3-Carboxamide (N-Methyl): The secondary amide serves as a directional hydrogen-bond donor. The N-methyl substitution enhances lipophilicity and membrane permeability compared to a primary amide, while maintaining the necessary H-bond interactions for target engagement.
Figure 2: Structure-Activity Relationship (SAR) mapping of the benzofuran pharmacophore.
Conclusion
The discovery and optimized synthesis of 5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide underscore the power of rational synthetic design. By leveraging
References
-
Xia, L., & Lee, Y. R. (2014). Regioselective synthesis of novel and diverse naphtho[1,2-b]furan-3-carboxamides and benzofuran-3-carboxamides by cascade formal [3 + 2] cycloaddition. RSC Advances.[Link]
-
Kossakowski, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules (NIH / PMC).[Link]
Sources
Methodological & Application
Application Note: Step-by-Step Synthesis Protocol for 5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide
Introduction & Mechanistic Rationale
Benzofuran derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of anticancer agents, TRPM3 antagonists, and anti-inflammatory drugs. The target compound, 5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide , features a functionalized benzofuran core with a free hydroxyl group at the 5-position and an N-methylcarboxamide at the 3-position.
To achieve high purity and yield, this protocol employs a highly reliable three-step synthetic route. The initial construction of the benzofuran core utilizes a Nenitzescu-type oxidative coupling, a method first optimized by Bernatek and Ledaal in1[1]. Subsequent modifications to this protocol, such as those detailed by 2[2], highlight the necessity of anhydrous zinc chloride to facilitate the cyclization. The intermediate 5-hydroxy-2-methylbenzofuran-3-carboxylic acid is a highly versatile precursor, extensively documented in the development of 3[3]. Finally, the amidation of the resulting carboxylic acid is efficiently achieved using HATU, a methodology frequently cited in patent literature for TRPM3 antagonists, such as 4[4].
Retrosynthetic Analysis & Pathway
Figure 1: Three-step synthetic workflow for 5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide.
Quantitative Data & Stoichiometry
A self-validating stoichiometric system is provided below. The equivalents are calculated to ensure complete conversion while minimizing the formation of difficult-to-separate byproducts.
Table 1: Quantitative Stoichiometry and Reagent Data for the 3-Step Synthesis
| Step | Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role |
| 1 | p-Benzoquinone | 108.09 | 1.0 | 1.08 g (10.0 mmol) | Starting Material |
| 1 | Ethyl acetoacetate | 130.14 | 3.1 | 4.0 mL (31.5 mmol) | Reactant |
| 1 | Zinc chloride (anhydrous) | 136.30 | 1.0 | 1.40 g (10.3 mmol) | Lewis Acid Catalyst |
| 2 | Ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate | 220.22 | 1.0 | 1.10 g (5.0 mmol) | Intermediate 1 |
| 2 | NaOH (2M aqueous) | 40.00 | 4.0 | 10.0 mL (20.0 mmol) | Base / Hydrolyzing Agent |
| 3 | 5-Hydroxy-2-methylbenzofuran-3-carboxylic acid | 192.17 | 1.0 | 0.384 g (2.0 mmol) | Intermediate 2 |
| 3 | HATU | 380.23 | 1.1 | 0.836 g (2.2 mmol) | Coupling Reagent |
| 3 | Methylamine hydrochloride | 67.52 | 1.5 | 0.202 g (3.0 mmol) | Amine Source |
| 3 | N,N-Diisopropylethylamine (DIPEA) | 129.24 | 4.0 | 1.4 mL (8.0 mmol) | Non-nucleophilic Base |
Step-by-Step Experimental Protocols
Step 1: Oxidative Coupling & Cyclization (Nenitzescu Synthesis)
Objective: Synthesis of Ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate.
-
Catalyst Preparation: In a 50 mL two-neck round-bottom flask equipped with a reflux condenser, dissolve 1.40 g of anhydrous ZnCl₂ in 5 mL of dry acetone. Add 0.1 mL of glacial acetic acid. Heat the mixture to 75 °C (reflux) under continuous mechanical stirring.
-
Substrate Preparation: In a separate glass vial, dissolve 1.08 g of p-benzoquinone in 4.0 mL of ethyl acetoacetate and 5 mL of dry acetone.
-
Controlled Addition: Load the p-benzoquinone solution into a syringe pump. Add this solution dropwise to the refluxing ZnCl₂ mixture over a period of 2 hours.
-
Causality Note: Dropwise addition is critical. If added too rapidly, the high concentration of unreacted p-benzoquinone will prematurely oxidize the primary quinol intermediate into a quinone, which subsequently reacts with a second molecule of ethyl acetoacetate to form an unwanted benzodifuran byproduct.
-
Causality Note: The addition of acetic acid suppresses the formation of the benzodifuran byproduct by modulating the Lewis acidity and the kinetics of the ring-closure step.
-
-
Cyclization: Following complete addition, stir the reaction mixture for an additional 1 hour at 75 °C.
-
Isolation: Cool the mixture to room temperature, then transfer the flask to a -20 °C freezer overnight to induce precipitation.
-
Filtration: Filter the resulting precipitate via a Büchner funnel, wash thoroughly with ice-cold methanol (2 × 10 mL), and dry under vacuum to afford Intermediate 1 as a white solid.
Step 2: Ester Hydrolysis (Saponification)
Objective: Synthesis of 5-Hydroxy-2-methylbenzofuran-3-carboxylic acid.
-
Suspension: Suspend 1.10 g of Intermediate 1 (Ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate) in 10 mL of absolute ethanol in a 50 mL round-bottom flask.
-
Hydrolysis: Add 10 mL of 2M aqueous NaOH to the suspension.
-
Causality Note: Four equivalents of NaOH are utilized because the 5-hydroxyl group on the benzofuran ring is highly acidic (phenol-like) and will immediately consume one equivalent of base to form a phenoxide. The excess base ensures rapid and complete saponification of the sterically hindered ester.
-
-
Heating: Heat the mixture to 80 °C for 2 hours. The solid will completely dissolve as the water-soluble sodium phenoxide/carboxylate salt forms.
-
Acidification: Cool the mixture to 0 °C in an ice bath. Slowly acidify the solution by dropwise addition of 2M HCl until the pH reaches ~2. A thick white/pale yellow precipitate will form.
-
Isolation: Filter the solid, wash with cold distilled water (3 × 10 mL) to remove inorganic salts, and dry under vacuum at 50 °C to yield Intermediate 2.
Step 3: Amide Coupling (HATU-Mediated)
Objective: Synthesis of 5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide.
-
Pre-activation: In an oven-dried 25 mL flask under a nitrogen atmosphere, dissolve 0.384 g of Intermediate 2 and 0.836 g of HATU in 5 mL of anhydrous DMF. Add 1.4 mL of DIPEA. Stir the mixture at room temperature for 10 minutes.
-
Causality Note: HATU is selected over traditional EDC/HOBt due to its superior efficiency in forming the highly reactive 7-azabenzotriazolyl (OAT) ester. Pre-activating the carboxylic acid before introducing the amine prevents the amine from interfering with the activation complex, ensuring high yields even with the sterically hindered 3-position of the benzofuran ring.
-
-
Amidation: Add 0.202 g of methylamine hydrochloride to the activated mixture. Stir at room temperature for 12 hours.
-
Quenching & Extraction: Quench the reaction by adding 20 mL of deionized water. Extract the aqueous mixture with ethyl acetate (3 × 15 mL).
-
Washing: Wash the combined organic layers with a 5% aqueous LiCl solution (2 × 15 mL) followed by brine (15 mL).
-
Causality Note: DMF is highly soluble in water but partitions heavily into ethyl acetate. Washing with 5% LiCl drastically reduces the solubility of DMF in the organic phase, effectively removing it without the need for high-vacuum distillation.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, DCM/MeOH 95:5) to isolate the final product.
Analytical Characterization
Table 2: Expected Analytical Data for Intermediates and Final Product
| Compound | Appearance | Expected Yield | ¹H NMR Highlights (DMSO-d₆, 400 MHz) | MS (m/z) |
| Intermediate 1 | White solid | 45-88% | δ 9.37 (s, 1H, OH), 4.33 (q, 2H, CH₂), 2.69 (s, 3H, CH₃) | [M]⁺ 220.07 |
| Intermediate 2 | White powder | 85-90% | δ 12.89 (s, 1H, COOH), 9.30 (s, 1H, OH), 2.68 (s, 3H, CH₃) | [M-H]⁻ 191.05 |
| Final Product | Off-white solid | 80-85% | δ 9.25 (s, 1H, OH), 7.80 (q, 1H, NH), 2.80 (d, 3H, N-CH₃) | [M+H]⁺ 206.08 |
References
- Title: The Reaction between p-Benzoquinone and Ethyl Acetoacetate Source: Acta Chemica Scandinavica URL
- Title: Highly efficient benzodifuran based ruthenium sensitizers Source: ML System URL
- Title: Heterocycle derivatives for treating trpm3 mediated disorders (US20240336602A1)
- Title: Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents Source: PMC - NIH URL
Sources
- 1. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]
- 2. mlsystem.pl [mlsystem.pl]
- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20240336602A1 - Heterocycle derivatives for treating trpm3 mediated disorders - Google Patents [patents.google.com]
Application Note: Preparation and Validation of 5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide Stock Solutions
Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Protocol (SOP)
Biological Context & Structural Significance
The benzofuran-3-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for a diverse array of therapeutic agents. Derivatives of this scaffold have demonstrated potent biological activities across multiple disease domains, including the inhibition of Staphylococcus aureus Sortase A (SrtA) [1], the targeting of Mycobacterium tuberculosis Polyketide Synthase 13 (Pks13) [2], and the allosteric inhibition of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase [3].
As a critical building block and reference analogue in structure-activity relationship (SAR) studies, 5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide (CAS: 1704167-11-2) requires precise handling. Due to its lipophilic benzofuran core and hydrogen-bonding functional groups, it exhibits poor aqueous solubility, necessitating the use of highly controlled organic stock solutions for in vitro assays.
Mechanism of action of benzofuran-3-carboxamide derivatives across therapeutic targets.
Physicochemical Profiling & Solvent Causality
-
Molecular Formula : C₁₁H₁₁NO₃
-
Molecular Weight : 205.21 g/mol
-
Solvent of Choice : Anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9% purity).
Causality of Solvent Selection: DMSO acts as a universal solvent for lipophilic small molecules. The explicit use of anhydrous DMSO is critical. DMSO is highly hygroscopic; the absorption of atmospheric water alters the dielectric constant of the solvent, leading to the premature precipitation of the benzofuran derivative. Furthermore, trace water can accelerate the hydrolytic degradation of the carboxamide bond during long-term cryopreservation, compromising assay reproducibility.
Quantitative Reconstitution Data
To ensure reproducibility in high-throughput screening (HTS) and cellular assays, precise molarity must be achieved. The table below summarizes the mass-to-volume ratios required to formulate standard stock concentrations.
| Desired Concentration | Volume of Anhydrous DMSO | Mass of Compound Required |
| 10 mM | 1.0 mL | 2.05 mg |
| 20 mM | 1.0 mL | 4.10 mg |
| 50 mM | 1.0 mL | 10.26 mg |
| 100 mM | 1.0 mL | 20.52 mg |
Note: Concentrations ≥50 mM may approach the thermodynamic solubility limit of the compound at room temperature and require acoustic cavitation (sonication) for complete dissolution.
Optimized Experimental Protocol
This protocol is designed as a self-validating system, integrating physical dissolution techniques with chemical compatibility checks to ensure structural integrity.
Step 1: Thermal Equilibration
-
Action: Allow the lyophilized 5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide powder to equilibrate to room temperature in a desiccator for at least 30 minutes prior to opening.
-
Causality: Opening cold vials causes immediate condensation of ambient moisture onto the powder, permanently introducing water into the anhydrous system and degrading stock stability.
Step 2: Precision Weighing
-
Action: Accurately weigh the desired mass using an analytical microbalance into a sterile, amber glass vial or a low-bind polypropylene microcentrifuge tube.
-
Causality: Amber glass protects the light-sensitive phenolic and heterocyclic moieties from UV-induced photo-oxidation, preserving the compound's structural integrity.
Step 3: Dissolution & Cavitation
-
Action: Add the corresponding volume of anhydrous DMSO. Vortex the suspension vigorously for 30–60 seconds. If particulate matter remains, sonicate the vial in a room-temperature water bath for 5 minutes.
-
Causality: Sonication provides the acoustic cavitation energy required to disrupt the crystalline lattice of the compound, achieving complete solvation without applying destructive thermal stress that could degrade the molecule.
Step 4: Sterile Filtration (Required for Cell-Based Assays)
-
Action: Pass the solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.
-
Causality: PTFE is chemically inert to DMSO. Utilizing standard PES (Polyethersulfone) or nylon filters will result in partial filter dissolution, introducing toxic polymer leachates into the stock solution and invalidating downstream cellular toxicity assays.
Step 5: Aliquoting and Cryopreservation
-
Action: Divide the stock solution into 50–100 µL aliquots in tightly sealed, argon-purged tubes. Store at -20°C (short-term, <1 month) or -80°C (long-term, up to 6 months).
-
Causality: Aliquoting prevents repeated freeze-thaw cycles. Because DMSO freezes at 18.5°C, repeated thawing causes localized concentration gradients, leading to irreversible compound precipitation and inaccurate dosing.
Workflow Visualization
Workflow for the preparation and validation of DMSO stock solutions.
Quality Control & Self-Validation System
To establish a fully trustworthy and self-validating protocol, the prepared stock must be empirically verified before deployment in critical assays:
-
Visual and Thermodynamic Inspection : Prior to use, thaw the aliquot at room temperature and vortex. The solution must be completely optically clear. Any turbidity or micro-crystallization indicates water contamination or that the concentration has exceeded the thermodynamic solubility limit. If turbidity is observed, the aliquot must be discarded.
-
LC-MS Verification : Run a 1 µL sample (diluted 1:1000 in acetonitrile) through an LC-MS system. This confirms the presence of the parent ion [M+H]⁺ at m/z 206.2 and ensures no degradation products (such as the hydrolysis of the carboxamide group) have formed during cryopreservation.
References
-
Title : Synthesis, biological evaluation and molecular docking analysis of 2-phenyl-benzofuran-3-carboxamide derivatives as potential inhibitors of Staphylococcus aureus Sortase A Source : PubMed (Bioorganic & Medicinal Chemistry) URL :[Link]
-
Title : Structure-Based Development of 3,4-Fused Tricyclic Benzofuran Derivatives as Polyketide Synthase 13 Inhibitors with Negligible hERG Inhibition Source : PubMed (Journal of Medicinal Chemistry) URL :[Link]
-
Title : CRYSTAL STRUCTURE OF THE HEPATITIS C VIRUS NS5B RNA-DEPENDENT RNA POLYMERASE IN COMPLEX WITH BMS-929075 Source : RCSB Protein Data Bank URL :[Link]
Sources
- 1. Synthesis, biological evaluation and molecular docking analysis of 2-phenyl-benzofuran-3-carboxamide derivatives as potential inhibitors of Staphylococcus aureus Sortase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Based Development of 3,4-Fused Tricyclic Benzofuran Derivatives as Polyketide Synthase 13 Inhibitors with Negligible hERG Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
Application Note: In Vitro Cytotoxicity and Anti-Proliferative Profiling of 5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide
Introduction & Mechanistic Context
The benzo[b]furan scaffold is a privileged pharmacophore in medicinal chemistry, demonstrating exceptional versatility in oncology, virology, and[1]. Derivatives of benzofuran-3-carboxamide have been extensively studied for their ability to interact with diverse biological targets. For instance, highly substituted benzofurans like fruquintinib function as potent vascular endothelial growth factor receptor (VEGFR) inhibitors and are [2]. Furthermore, benzofuran core inhibitors exhibit pan-genotypic antiviral activity by binding to the [3].
Given the potent biological activity of 5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide , establishing a rigorous in vitro cytotoxicity profile is a critical early step in preclinical development. This application note details a self-validating, multiplexed protocol designed to accurately differentiate between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) mechanisms.
Experimental Design and Causality (E-E-A-T)
Relying on a single viability metric (e.g., MTT or Alamar Blue) can obscure the true mechanism of action of a compound. A drug might deplete intracellular ATP by halting the cell cycle (cytostatic) without actually rupturing the cell membrane. To resolve this, our protocol multiplexes two orthogonal readouts from the same well:
-
Lactate Dehydrogenase (LDH) Release: A colorimetric assay measuring the release of stable cytosolic LDH into the media. This serves as a direct causal indicator of plasma membrane compromise (necrosis or late-stage apoptosis).
-
ATP-based Luminescence: A highly sensitive assay measuring intracellular ATP levels. Since ATP is rapidly degraded upon cell death, its presence is strictly correlated with the number of metabolically active cells.
By calculating the ratio between the cytotoxic concentration (
Figure 1. Multiplexed in vitro cytotoxicity workflow for benzofuran derivatives.
Detailed Step-by-Step Methodologies
Compound Preparation and Vehicle Control
Scientist's Insight: Benzofuran derivatives are notoriously hydrophobic. If you observe a "biphasic" dose-response curve, it is often an artifact of compound precipitation at the highest concentrations rather than a true biological phenomenon. Always verify solubility in complete media under a microscope before running the assay.
-
Stock Solution: Dissolve 5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide in 100% molecular-grade DMSO to create a 10 mM stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.
-
Working Dilutions: Perform a 10-point, 3-fold serial dilution in 100% DMSO.
-
Intermediate Dilution: Dilute the DMSO stocks 1:100 into complete culture media.
-
Final Treatment: Add 10 µL of the intermediate dilution to 90 µL of cultured cells, resulting in a final top concentration of 10 µM with a constant, safe 0.1% DMSO background across all wells.
Cell Seeding
Scientist's Insight: Edge effects are the silent killer of 96-well plate data integrity. Evaporation in the outer wells increases media osmolarity, artificially suppressing cell viability and skewing your
curves. Always sacrifice the outer perimeter.
-
Harvest target cells (e.g., HCT116, HepG2) at 70-80% confluence to ensure they are in the logarithmic growth phase.
-
Seed cells into a 96-well opaque-walled, clear-bottom plate at a density of 5,000 cells/well in 90 µL of media.
-
Self-Validation Step: Fill the outer perimeter wells with 100 µL of sterile PBS to prevent evaporation-induced edge effects.
-
Incubate overnight at 37°C, 5%
to allow for cellular attachment.
Multiplexed Assay Execution
-
Treatment: Dose the cells with 10 µL of the prepared compound dilutions. Include a 0.1% DMSO vehicle control (100% viability baseline) and a 10 µM Staurosporine control (100% cell death baseline). Incubate for 72 hours.
-
LDH Assay (Membrane Integrity):
-
Carefully transfer 50 µL of the culture supernatant from each well to a new 96-well clear assay plate.
-
Add 50 µL of LDH substrate mix (tetrazolium salt) to the transferred supernatant.
-
Incubate in the dark at room temperature for 30 minutes.
-
Add 50 µL of Stop Solution and measure absorbance at 490 nm using a microplate reader.
-
-
ATP Assay (Metabolic Viability):
-
To the remaining 50 µL of media and cells in the original plate, add 50 µL of CellTiter-Glo® (or equivalent ATP-dependent luciferase reagent).
-
Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence with an integration time of 0.5 seconds per well.
-
Data Presentation and Quality Control
A self-validating assay requires the calculation of the Z'-factor using the vehicle and positive controls. A Z'-factor
Table 1. Representative Cytotoxicity Profiling Data for 5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide
| Cell Line | Tissue Origin | ATP Viability | LDH Release | Phenotype / Mechanism |
| HCT116 | Colorectal Carcinoma | 1.25 ± 0.14 | 18.4 ± 1.2 | Highly sensitive; primarily cytostatic |
| A549 | Lung Adenocarcinoma | 4.80 ± 0.32 | > 50.0 | Moderate sensitivity; cytostatic |
| HepG2 | Hepatocellular Carcinoma | 8.50 ± 0.65 | 42.1 ± 2.8 | Low sensitivity; mixed mechanism |
| HEK293 | Normal Embryonic Kidney | > 20.0 | > 50.0 | Minimal off-target toxicity |
(Note: Data is representative of typical benzofuran-3-carboxamide derivatives. Values are expressed as Mean ± SD, n=3).
Mechanistic Interpretation
When a compound like 5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide exhibits a low
Figure 2. Apoptotic signaling pathway induced by benzofuran-3-carboxamides.
References
-
Arce-Ramos, L., Castillo, J.-C., & Becerra, D. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals.[Link]
-
Chen, Z., & Jiang, L. (2019). The clinical application of fruquintinib on colorectal cancer. Expert Review of Clinical Pharmacology.[Link]
-
Han, D., et al. (2024). Distinct Characteristic Binding Modes of Benzofuran Core Inhibitors to Diverse Genotypes of Hepatitis C Virus NS5B Polymerase: A Molecular Simulation Study. International Journal of Molecular Sciences.[Link]
Sources
- 1. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 | MDPI [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Distinct Characteristic Binding Modes of Benzofuran Core Inhibitors to Diverse Genotypes of Hepatitis C Virus NS5B Polymerase: A Molecular Simulation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Spectroscopic Profiling of 5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide (5-HNDB)
Abstract
This application note provides a comprehensive protocol for the structural characterization and quantitative analysis of 5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide (5-HNDB) . As a representative scaffold in the development of non-indole antiviral (e.g., Umifenovir analogs) and anti-inflammatory agents, accurate spectroscopic profiling of 5-HNDB is critical for validating synthetic purity and metabolic stability. This guide details self-validating workflows using UV-Vis (pH-dependent shifts), FTIR (H-bonding analysis), NMR (1D/2D structural assignment), and LC-MS/MS (fragmentation logic).
Introduction & Structural Context
The benzofuran-3-carboxamide core is a privileged pharmacophore in medicinal chemistry, often serving as an isostere to indole-based antivirals. The specific substitution pattern of 5-HNDB presents unique analytical challenges:
-
5-Hydroxy Group: Introduces pH-sensitivity and susceptibility to oxidative degradation (quinonoid formation).
-
3-Carboxamide: Provides rigid H-bond donors/acceptors, influencing solubility and crystal packing.
-
2-Methyl Group: A critical singlet diagnostic marker in NMR, distinct from the aromatic region.
Analytical Workflow
The following decision tree outlines the logical progression from isolation to full structural validation.
Figure 1: Integrated analytical workflow for benzofuran-3-carboxamide derivatives.
UV-Vis Spectroscopy: The Phenolic Shift Protocol
Objective: Confirm the presence of the phenolic hydroxyl group at the C5 position via bathochromic shift.
Mechanism
The 5-hydroxy group acts as an auxochrome. Under basic conditions, deprotonation forms the phenolate anion, delocalizing electrons into the benzofuran ring and lowering the energy gap for
Experimental Protocol
-
Stock Solution: Dissolve 1 mg of 5-HNDB in 10 mL Methanol (MeOH).
-
Neutral Scan: Dilute 100
L stock into 2.9 mL MeOH. Scan 200–400 nm.-
Expected
: ~245 nm, ~280 nm (Benzofuran core).
-
-
Basic Scan (Bathochromic Shift): Add 50
L of 1M NaOH to the cuvette.-
Observation: Immediate shift of the ~280 nm band to ~300–310 nm with hyperchromic effect.
-
-
Reversibility Check: Add 100
L of 1M HCl. The spectrum must revert to the Neutral profile.
Validation Criteria: If the shift is absent, the 5-OH is likely alkylated (impurity) or the core is oxidized.
Infrared Spectroscopy (FTIR)
Objective: Differentiate the amide carbonyl and hydroxyl functionalities.
Key Band Assignments
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H Stretch | 3200–3400 (Broad) | Phenolic OH (often H-bonded to amide carbonyl). |
| N-H Stretch | 3150–3250 | Secondary amide (N-methyl). |
| C=O Stretch | 1630–1650 | Amide I band . Lowered due to conjugation with benzofuran ring. |
| N-H Bend | 1540–1560 | Amide II band . |
| C-O-C | 1240–1260 | Benzofuran ring ether stretch. |
Protocol Note: Use ATR (Attenuated Total Reflectance) on the neat solid. If the OH band is sharp and >3500 cm⁻¹, it indicates non-hydrogen bonded (free) OH, suggesting a specific crystal packing preventing intermolecular H-bonds.
Nuclear Magnetic Resonance (NMR)
Objective: Definitive structural elucidation. Solvent Choice: DMSO-d6 is preferred over CDCl3 to ensure solubility of the amide and to slow proton exchange, allowing observation of the OH and NH signals.
Predicted 1H NMR Data (400 MHz, DMSO-d6)
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| 5-OH | 9.2 – 9.5 | Singlet (br) | 1H | Exchangeable D2O; Deshielded phenol. |
| NH | 7.8 – 8.2 | Quartet (br) | 1H | Couples with N-Methyl (J ~4.5 Hz). |
| H-4 | 7.35 | Doublet (d) | 1H | Meta-coupling to H-6 (J ~2.5 Hz). |
| H-7 | 7.40 | Doublet (d) | 1H | Ortho-coupling to H-6 (J ~8.8 Hz). |
| H-6 | 6.80 | Doublet of Doublets (dd) | 1H | Couples to H-7 (ortho) and H-4 (meta). |
| N-CH3 | 2.85 | Doublet (d) | 3H | Couples to NH. |
| 2-CH3 | 2.55 | Singlet (s) | 3H | Attached to aromatic C2; no neighbors. |
2D NMR Strategy (HMBC)
To prove the regiochemistry (2-Me vs 3-Carboxamide), look for HMBC (Heteronuclear Multiple Bond Correlation) :
-
2-CH3 protons should show a strong 3-bond correlation to the C3 quaternary carbon (carbonyl attachment point).
-
N-CH3 protons should correlate to the Amide Carbonyl (C=O).
Mass Spectrometry (LC-MS/MS)
Objective: Confirm molecular weight and analyze fragmentation for structural verification.
Fragmentation Pathway (ESI+)
In Positive mode [M+H]+ = 206.08. The fragmentation is dominated by the stability of the benzofuran cation.
Figure 2: Predicted ESI+ fragmentation pathway for 5-HNDB.
Protocol:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Detection: MRM (Multiple Reaction Monitoring) transition 206.1
175.0 (Quantifier).
References
-
Benzofuran Spectroscopy: Sigma-Aldrich.[4] "6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide Product Analysis." Accessed March 2026. Link
-
Fragmentation Mechanisms: Dias, H. J., et al. "Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry."[2] Journal of Mass Spectrometry, 2017. Link
-
NMR Assignments: Musumeci, D., et al. "1H and 13C NMR spectral assignments of the benzodifuran core."[5] ResearchGate, 2019.[2] Link
- General Protocol: Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." Wiley, 8th Edition. (Standard Text).
-
Synthesis & Analysis: EasPublisher. "The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives." 2023.[4][6] Link
Sources
- 1. Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. easpublisher.com [easpublisher.com]
Application Note: Radiolabeling of 5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide
Executive Summary
This guide details the procedures for synthesizing the radiolabeled isotopologues of 5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide (CAS 1704167-11-2). This molecule, characterized by a benzofuran core with a 5-hydroxy substitution and a secondary N-methyl carboxamide, presents specific challenges for radiolabeling due to the presence of both an acidic phenol (pKa ~10) and a reactive amide functionality.
We propose two primary workflows:
-
Carbon-11 Labeling (PET): Utilization of [¹¹C]Methylamine for the amidation of an activated carboxylic acid precursor. This method is preferred over direct alkylation to ensure regiospecificity and high specific activity.
-
Tritium Labeling (In Vitro): A catalytic dehalogenation protocol using a brominated precursor and Tritium gas (T₂) , providing high molar activity for receptor binding assays.
Chemical Strategy & Precursor Design
The Challenge of Direct Alkylation
Direct methylation of the N-desmethyl precursor (a primary amide) with [¹¹C]CH₃I is chemically risky. The competing nucleophilicity of the 5-hydroxyl group (phenolate) often leads to O-methylation (forming the 5-methoxy impurity) or over-alkylation of the nitrogen (forming the tertiary amide).
Solution: We employ a Protect-Activate-Label-Deprotect strategy.
-
Protection: The 5-hydroxyl group is protected with a tert-butyldimethylsilyl (TBDMS) group to prevent O-alkylation.
-
Synthon Selection: We use [¹¹C]Methylamine ([¹¹C]CH₃NH₂) targeting the carbonyl moiety. This ensures the label is incorporated into the N-methyl group via a robust amide coupling reaction.
Precursor Synthesis
The required precursor is 5-((tert-butyldimethylsilyl)oxy)-2-methylbenzofuran-3-carboxylic acid .
-
Step 1: Protection of 5-hydroxy-2-methylbenzofuran-3-carboxylic acid with TBDMS-Cl/Imidazole.
-
Step 2: (Optional) Conversion to the N-hydroxysuccinimide (NHS) ester for rapid radiolabeling.
Protocol A: Carbon-11 Radiosynthesis (PET)
Reaction Scheme
The synthesis proceeds via the reaction of [¹¹C]methylamine with the activated ester precursor, followed by rapid deprotection.
Figure 1: Automated workflow for the synthesis of [¹¹C]5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide.
Detailed Methodology
Reagents:
-
Precursor: 5-((tert-butyldimethylsilyl)oxy)-2-methylbenzofuran-3-carboxylic acid (2.0 mg).
-
Coupling Agent: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.5 mg).
-
Base: DIPEA (Diisopropylethylamine) (5 µL).
-
Solvent: Anhydrous DMF (300 µL).
-
Deprotection: TBAF (1M in THF) or 6N HCl.
Step-by-Step Protocol:
-
[¹¹C]Methylamine Production:
-
Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C reaction.
-
Convert to [¹¹C]CH₃I via the standard LiAlH₄/HI method or gas-phase iodination.
-
Pass [¹¹C]CH₃I through a heated column of silver triflate/ammonia-impregnated solid support (or equivalent on-column conversion module) to generate [¹¹C]CH₃NH₂ gas.
-
-
Trapping & Amidation:
-
Trap the [¹¹C]CH₃NH₂ gas in the reaction vessel containing the Precursor , HATU , and DIPEA in DMF at 0°C.
-
Seal the vessel and heat to 80°C for 5 minutes .
-
-
Deprotection:
-
Add 100 µL of 1M TBAF (in THF) or 6N HCl.
-
Heat at 90°C for 3 minutes to remove the silyl protecting group.
-
Quench with 1.5 mL of HPLC mobile phase.
-
-
Purification:
-
Inject onto a semi-preparative HPLC column (e.g., Luna C18, 250x10mm).
-
Mobile Phase: 30% Acetonitrile / 70% Water (0.1% TFA). Flow rate: 4 mL/min.
-
Collect the radioactive peak corresponding to the product (retention time ~8-10 min).
-
-
Formulation:
-
Dilute the fraction with water, trap on a C18 Sep-Pak, wash with water, and elute with ethanol (1 mL) into saline (9 mL).
-
Sterile filter (0.22 µm).
-
Protocol B: Tritium Labeling (In Vitro Binding)
For binding assays (Ki determination, saturation binding), a tritiated version is required. We recommend Catalytic Tritium-Halogen Exchange to yield [³H]5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide.
Precursor Selection
Synthesize 4-Bromo-5-hydroxy-N,2-dimethylbenzofuran-3-carboxamide . The 4-position (ortho to the hydroxyl) is electronically favorable for electrophilic bromination and subsequent Pd/C catalyzed exchange.
Reaction Scheme
Figure 2: Tritium labeling via catalytic dehalogenation.
Detailed Methodology
-
Reaction Setup:
-
In a tritiation manifold, dissolve 1.0 mg of the 4-Bromo precursor in 1 mL of DMF/TEA (9:1).
-
Add 5 mg of 10% Pd/C catalyst .
-
-
Tritiation:
-
Freeze-pump-thaw to remove air.
-
Introduce 10 Ci (370 GBq) of Tritium gas (T₂) .
-
Stir at room temperature for 2 hours.
-
-
Work-up:
-
Remove excess T₂ gas (trap in uranium bed).
-
Filter the catalyst.
-
Evaporate solvent.
-
Labile Exchange: Redissolve in Ethanol and evaporate (3x) to remove exchangeable tritium (from NH and OH groups).
-
-
Purification:
-
Purify via HPLC (Zorbax SB-C18) to separate the tritiated product from the bromo-precursor.
-
Store in Ethanol at -20°C.
-
Quality Control & Validation
All radiolabeled batches must pass the following QC criteria before release.
| Test | Method | Acceptance Criteria |
| Radiochemical Purity | HPLC (Radio-detector) | > 95% |
| Chemical Purity | HPLC (UV 254 nm) | No significant UV impurities |
| Molar Activity (SA) | HPLC (Mass calibration) | > 1 Ci/µmol (37 GBq/µmol) for C-11 |
| Identity | Co-injection with Standard | Retention time ± 0.5 min of standard |
| pH | pH Strip | 4.5 - 7.5 |
| Residual Solvents | GC | Acetonitrile < 410 ppm, DMF < 880 ppm |
HPLC Conditions (Analytical):
-
Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm.
-
Mobile Phase: A: 0.1% TFA in Water, B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 min.
-
Flow: 1.0 mL/min.
-
Detection: UV 254 nm / Gamma.
References
- Chemical Structure Validation
-
Radiochemistry Methodology (Amide Coupling)
-
Gomez, L., et al. (2018). Carbon-11 Radiolabelling of Carboxamides using [11C]Methylamine. Journal of Labelled Compounds and Radiopharmaceuticals. Link
-
-
Tritium Dehalogenation Standards
-
Saljoughian, M. (2002). Synthesis of Tritiated Compounds for Binding Studies. Current Radiopharmaceuticals. Link
-
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide
Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently consult with discovery chemists who lose up to 60% of their theoretical yield during the synthesis of 5-hydroxybenzofuran derivatives. The target molecule, 5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide , presents specific chemoselectivity challenges: a highly oxidation-prone electron-rich core and an unprotected phenol that aggressively competes during amide coupling.
This guide is designed to shift your workflow from a trial-and-error approach to a deterministic, self-validating system. Below, we dissect the causality behind common failures, provide field-tested troubleshooting strategies, and outline robust protocols.
Synthetic Workflow Overview
Fig 1. Optimized 3-step synthetic workflow for 5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide.
Troubleshooting & FAQs
Phase 1: Benzofuran Core Construction
Q: My Nenitzescu-type condensation of p-benzoquinone and ethyl acetoacetate is stalling at <35% yield, yielding a dark, tarry mixture. What is causing this?
A: This is a classic redox competition issue. The intermediate primary quinol formed after the initial Michael addition can either undergo intramolecular cyclization to form the desired benzofuran core OR be oxidized by unreacted p-benzoquinone into an intermediate quinone. This side reaction consumes your starting material (acting as a sacrificial oxidant) and leads to benzodifuran byproducts and polymeric tar[1].
The Fix: Use anhydrous Zinc Chloride (
Phase 2: Ester Hydrolysis
Q: During the saponification of ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate, my product turns dark brown and the isolated yield of the carboxylic acid is poor. How can I prevent this?
A: The 5-hydroxybenzofuran system is highly electron-rich. In alkaline solutions exposed to atmospheric oxygen, the unprotected phenol rapidly auto-oxidizes into quinone-like degradation products.
The Fix: Switch from harsh
Phase 3: Amide Coupling
Q: When attempting direct amidation of 5-hydroxy-2-methylbenzofuran-3-carboxylic acid with methylamine using HATU/DIPEA, I get a complex mixture with multiple masses on LC-MS. Why?
A: The unprotected 5-hydroxyl group is nucleophilic enough to compete with methylamine for the activated O-Atab ester intermediate. This leads to O-acylation (forming oligomeric esters) rather than the desired N-acylation.
The Fix: Implement a transient protection strategy. Protect the phenol as a tert-butyldimethylsilyl (TBS) ether prior to coupling. The sequence of TBS protection
Quantitative Data: Condensation Condition Comparison
To highlight the causality of reagent selection on the core construction step, review the validated yield data below:
| Method | Reagents | Catalyst / Additive | Typical Yield | Primary Byproducts |
| Classic Nenitzescu | p-Benzoquinone, Ethyl acetoacetate | None (Ethanol solvent) | 20 - 35% | Benzodifuran, polymeric tar |
| Lewis Acid Templated | p-Benzoquinone, Ethyl acetoacetate | 43 - 55% | Trace benzodifuran | |
| Oxidative Coupling | Phenol, Ethyl acetoacetate | PIDA (Oxidant) | 61 - 88% | Iodobenzene (easily removed) |
Self-Validating Experimental Protocols
Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the Validation Checkpoint criteria are met.
Protocol 1: Lewis Acid-Templated Synthesis of Benzofuran Core
-
Dissolve p-benzoquinone (1.0 eq) and ethyl acetoacetate (3.0 eq) in dry acetone.
-
Add the mixture dropwise over 2 hours to a mechanically stirred solution of anhydrous
(1.1 eq) in acetone containing a catalytic amount of glacial acetic acid at 75°C[1]. -
Validation Checkpoint 1 (In-Process): Run a TLC (Hexane:EtOAc 3:1). You must observe the consumption of p-benzoquinone (
) and the appearance of a new blue-fluorescent spot under 254 nm UV ( ). -
Cool the mixture, filter the precipitate, and wash thoroughly with ice-cold methanol to yield ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate.
-
Validation Checkpoint 2 (Product): Dissolve a 2 mg crystal in hot concentrated sulfuric acid. A clean purple color confirms the benzofuran core. (A blue color indicates benzodifuran contamination)[1].
Protocol 2: Anaerobic Ester Hydrolysis
-
Suspend the ester from Protocol 1 in a thoroughly degassed mixture of
(3:1 v/v). -
Add
(3.0 eq) and stir at room temperature under a continuous Argon balloon. -
Validation Checkpoint 3 (In-Process): The solution should remain pale yellow. A shift to dark brown indicates oxygen ingress; if this occurs, halt and restart with better degassing.
-
Acidify the mixture to pH 3 using deoxygenated 1M HCl to precipitate the 5-hydroxy-2-methylbenzofuran-3-carboxylic acid.
-
Validation Checkpoint 4 (Product): LC-MS must show a clean peak at
.
Protocol 3: Chemoselective Amide Coupling
-
Protection: React the carboxylic acid with TBS-Cl (2.2 eq) and Imidazole (4.0 eq) in DMF to protect both the phenol and the acid, followed by mild
hydrolysis to selectively deprotect the silyl ester.-
Validation Checkpoint 5: LC-MS confirms mass shift to the mono-TBS protected acid (
).
-
-
Coupling: To a solution of the TBS-protected acid in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes, then add Methylamine hydrochloride (1.5 eq). Stir for 2 hours.
-
Deprotection: Add 1M TBAF in THF (1.5 eq) directly to the crude mixture and stir for 30 minutes to remove the TBS group.
-
Validation Checkpoint 6 (Final Product): Purify via reverse-phase HPLC. Final LC-MS must show
. NMR (DMSO- ) must show a sharp singlet at (phenol OH) and an amide NH broad doublet at .
References
-
The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization - SynOpen / Thieme E-Books & E-Journals. 3
-
Highly efficient benzodifuran based ruthenium sensitizers for DSSC applications - ML System. 2
-
The Reaction between p-Benzoquinone and Ethyl Acetoacetate - Acta Chemica Scandinavica. 1
Sources
Resolving solubility issues of 5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide in aqueous buffers
Technical Support Center: Resolving Aqueous Solubility Issues for 5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of lipophilic small molecules. 5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide (CAS: 1704167-11-2) is a classic example of a "brick dust" and "grease" hybrid molecule.
To successfully utilize this compound in your assays, you must stop treating it like a highly soluble salt and start treating it as a hydrophobic entity that requires thermodynamic masking. This guide will explain the causality behind its insolubility, provide self-validating formulation protocols, and answer frequently asked questions.
Part 1: Physicochemical Profiling – The Causality of Insolubility
Before attempting to dissolve a compound, we must understand why it resists solvation. The poor aqueous solubility of 5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide at physiological pH (7.4) is driven by three structural factors:
-
The Benzofuran Core: This fused bicyclic system is highly lipophilic. Benzofuran derivatives inherently exhibit high partition coefficients (LogP), driving them away from aqueous networks[1].
-
Crystal Lattice Energy: The planar nature of the benzofuran ring, combined with the hydrogen-bond donating/accepting capacity of the 3-carboxamide and 5-hydroxyl groups, allows these molecules to stack tightly in their solid state. Breaking this crystal lattice requires significant energy.
-
Ionization State (pKa): The 5-hydroxyl group on a benzofuran ring typically possesses a pKa of ~9.5 to 10.0. At a physiological pH of 7.4, the molecule is predominantly unionized. Without a formal charge, ion-dipole interactions with water are impossible, leading to rapid precipitation.
When you dilute a pure DMSO stock of this compound directly into an aqueous buffer, you induce a solvent shift . The sudden drop in the solvent's dielectric constant forces the hydrophobic benzofuran cores to self-associate, forming micrometer-sized aggregates that crash out of solution[2].
Part 2: Formulation Decision Matrix
Selecting the correct formulation depends entirely on your downstream application. Use the logic tree below to determine the optimal solubilization strategy for your specific assay.
Fig 1: Decision matrix for formulating 5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide.
Part 3: Step-by-Step Troubleshooting Protocols
Every protocol below is designed as a self-validating system . If at any point the solution becomes cloudy, opalescent, or exhibits particulate matter, the protocol has failed, and the effective concentration of your compound is unknown. Do not proceed to biological testing with a cloudy solution.
Protocol A: The Cyclodextrin Inclusion Complex (Best for Cell Culture)
Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) contains a hydrophobic inner cavity and a hydrophilic exterior. The lipophilic benzofuran core of the compound slips into this cavity, forming a water-soluble inclusion complex that masks the drug from the aqueous environment[3].
-
Prepare the Vehicle: Dissolve HP-β-CD in 1X PBS (pH 7.4) to create a 20% (w/v) solution. Filter sterilize through a 0.22 µm PES membrane.
-
Prepare the Stock: Dissolve 5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide in 100% anhydrous DMSO to a concentration of 10 mM.
-
Complexation: Place 950 µL of the 20% HP-β-CD solution in a glass vial with a magnetic stir bar. Set to vigorous stirring (800 rpm).
-
Dropwise Addition: Slowly add 50 µL of the 10 mM DMSO stock drop-by-drop into the vortex center of the stirring HP-β-CD solution.
-
Incubation: Allow the solution to stir at room temperature for 30 minutes to ensure thermodynamic equilibrium of the inclusion complex[2].
-
Validation: Hold the vial against a dark background and shine a light through it. It must be optically clear. The final concentration is 500 µM with 5% DMSO.
Protocol B: The Co-Solvent/Surfactant Matrix (Best for In Vivo Dosing)
Mechanism: PEG400 acts as a co-solvent to lower the dielectric constant of the water, while Tween-80 (a non-ionic surfactant) forms micelles that trap the compound, preventing nucleation.
-
Primary Solubilization: Add 1.0 mg of the compound to a glass vial. Add 100 µL of 100% DMSO and vortex until completely dissolved (Clear solution).
-
Co-Solvent Addition: Add 400 µL of PEG400 to the vial. Vortex for 30 seconds. (The solution must remain clear).
-
Surfactant Addition: Add 50 µL of Tween-80. Vortex vigorously for 1 minute.
-
Aqueous Phase Shift: Slowly add 450 µL of sterile Saline (0.9% NaCl) dropwise while continuously vortexing the mixture.
-
Validation: The final formulation (10% DMSO / 40% PEG400 / 5% Tween-80 / 45% Saline) should be a clear, slightly viscous solution. If precipitation occurs, the compound concentration exceeds the micellar capacity, and you must restart with a lower initial mass.
Part 4: Quantitative Formulation Comparison
The table below summarizes the expected performance of various formulation matrices for this specific benzofuran derivative.
| Formulation Matrix | Expected Solubility Limit | In Vitro Biocompatibility | In Vivo Biocompatibility | Primary Solubilization Mechanism |
| 100% PBS (pH 7.4) | < 1 µM | Excellent | Excellent | None (Insoluble) |
| 1% DMSO in PBS | ~5 - 10 µM | Good | Good | Minor Co-solvency |
| 5% DMSO + 95% (20% HP-β-CD) | ~500 µM | Excellent | Excellent | Hydrophobic Cavity Inclusion |
| 10% DMSO / 40% PEG400 / 5% Tween-80 / 45% Saline | > 2 mM | Poor (Surfactant toxicity) | Good (Standard IP/IV vehicle) | Micellar Solubilization & Co-solvency |
Part 5: Frequently Asked Questions (FAQs)
Q: I diluted my DMSO stock 1:1000 into my cell culture media, and my assay results are highly variable. What is happening? A: You are experiencing compound "crashing." Even at 0.1% DMSO, the sudden shift into an aqueous environment causes the benzofuran molecules to rapidly aggregate. These micro-precipitates settle unevenly across your assay plate, leading to wildly variable localized concentrations and irreproducible data. You must use a carrier like HP-β-CD (Protocol A) to chaperone the molecule into the media.
Q: Can I just increase the pH of my buffer to dissolve it? A: Technically, yes. The 5-hydroxyl group has a pKa of ~9.5. If you raise the buffer pH to 10.5, the phenol will deprotonate into a phenoxide ion, drastically increasing aqueous solubility. However, a pH of 10.5 is highly non-physiological and will immediately induce apoptosis in cell cultures and denature proteins in biochemical assays. This is not a viable strategy for biological testing.
Q: Why must I add the aqueous buffer last in Protocol B? A: Order of addition is a critical thermodynamic parameter. If you mix DMSO, PEG400, Tween-80, and water together first, and then try to dissolve the dry powder, the compound will face an immediate energetic barrier (the water). By dissolving in DMSO first, then adding PEG400/Tween, you keep the molecule in a favorable low-dielectric state. Adding water last allows the Tween-80 to spontaneously form protective micelles around the compound as the water concentration rises.
References
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. National Center for Biotechnology Information (NIH/PMC).
- Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. National Center for Biotechnology Information (NIH/PMC).
- Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions. Pharma Excipients.
Sources
Troubleshooting HPLC peak tailing for benzofuran carboxamide derivatives
Topic: Troubleshooting HPLC Peak Tailing for Benzofuran Carboxamide Derivatives Ticket ID: #BZC-HPLC-001 Status: Open Assigned Specialist: Senior Application Scientist
Introduction
Welcome to the Technical Support Center. You are likely here because your benzofuran carboxamide derivatives—critical scaffolds in drug discovery for targets like 5-HT receptors or kinase inhibitors—are exhibiting peak tailing (
This is not just an aesthetic issue; it compromises resolution and integration accuracy. Benzofuran carboxamides present a unique "dual-threat" in chromatography:
-
The Benzofuran Core: Highly lipophilic (
), requiring strong organic solvents for solubility. -
The Carboxamide Group: A hydrogen bond donor/acceptor that interacts avidly with residual silanols on the stationary phase.
This guide moves beyond generic advice, offering a root-cause analysis specifically for this chemical class.
Part 1: Diagnostic Workflow (Triage)
Before altering your chemistry, use this logic flow to isolate the variable. Tailing is usually Chemical (silanols/pH) or Physical (column void/solvent mismatch).
Figure 1: Systematic diagnostic logic for isolating the source of peak asymmetry.
Part 2: The Chemistry of Tailing (Silanol Interactions)
Q: My benzofuran carboxamide is neutral. Why does it interact with the column like a base?
A: While carboxamides are neutral to weakly basic, they possess a carbonyl oxygen (H-bond acceptor) and an amide nitrogen (H-bond donor).
The stationary phase (silica) contains residual silanol groups (
-
The Mechanism: At neutral pH (
), acidic silanols ionize to . The amide group on your molecule engages in hydrogen bonding or weak electrostatic interactions with these ionized sites. -
The Result: A "drag" effect. The bulk of the analyte partitions normally (hydrophobic retention), but a fraction "sticks" to the silanols, creating the tail.[3][4]
Protocol: Mobile Phase Optimization To suppress this, you must force the silanols back into their neutral, protonated state.
-
Lower the pH: Operate at pH 2.5 – 3.0 .
-
Why: The
of surface silanols is approximately 3.5–4.5. Below pH 3.0, they are protonated ( ) and cannot interact strongly with the amide [1]. -
Reagent: Use 0.1% Formic Acid or 0.1% Trifluoroacetic acid (TFA). TFA is superior for peak shape due to ion-pairing effects but may suppress MS signal.
-
-
Increase Ionic Strength:
-
Why: If you cannot use low pH, you must "mask" the silanols. Cations in the buffer compete with your analyte for the active silanol sites.
-
Recommendation: Use Ammonium Acetate or Ammonium Formate at 10–25 mM . Do not rely on simple water/acetonitrile gradients without additives.[5]
-
Part 3: The Physics of Tailing (Strong Solvent Effect)
Q: The peak looks like a "shark fin" (fronting/tailing mix). I dissolved my sample in DMSO.
A: This is the most common error with benzofuran derivatives. Because these molecules are lipophilic, researchers dissolve them in 100% DMSO or Methanol.
When you inject a strong solvent (DMSO) into a weak mobile phase (e.g., 95% Water), the analyte remains dissolved in the DMSO plug as it travels through the column head. It does not focus at the head of the column immediately. This causes band broadening and distortion [2].[6]
Protocol: The "Sandwich" Injection or Dilution
-
Dilution: Dilute your DMSO stock at least 1:5 with the initial mobile phase (e.g., Water/ACN 90:10).
-
Co-Injection (Auto-sampler program): If solubility is limited, program the injector to draw:
-
Buffer (5 µL)
-
Sample in DMSO (2 µL)
-
Buffer (5 µL)
-
Result: This "sandwich" creates localized turbulence that mixes the sample before it hits the column bed.
-
Part 4: Column Selection & Hardware
Q: I am using a standard C18 column. Is that sufficient?
A: For carboxamides, a standard C18 often leaves too many exposed silanols. You require a "Base Deactivated" (BDS) or "End-capped" phase.[9]
Comparative Column Selection Table:
| Column Type | Surface Chemistry | Suitability for Benzofuran Carboxamides | Mechanism |
| Traditional C18 | High silanol activity, low coverage. | Poor | High risk of H-bonding tailing. |
| End-capped C18 | Small silyl groups block residual silanols. | Good | Steric hindrance prevents amide interaction. |
| Polar Embedded | Amide/Carbamate group in alkyl chain.[4] | Excellent | The embedded group shields silanols and provides a "water layer" that improves peak shape for polar-functionalized aromatics [3]. |
| Charged Surface (CSH) | Low-level positive surface charge. | Best (for low pH) | Electrostatic repulsion of protons keeps silanols neutral; excellent for bases/amides. |
Part 5: Summary of Experimental Parameters
To resolve the tailing, apply these settings in order of priority:
-
Mobile Phase: Water + 0.1% Formic Acid (A) / Acetonitrile + 0.1% Formic Acid (B).
-
Sample Diluent: 50:50 DMSO:Water (if solubility permits) or minimize injection volume to < 2 µL.
-
Column: Switch to a high-purity, fully end-capped C18 or a Polar-Embedded group column.
-
Temperature: Increase to 40°C. (Reduces viscosity and improves mass transfer kinetics, sharpening the peak).
Visualizing the Mechanism
Figure 2: The molecular mechanism of tailing. At high pH, ionized silanols trap the amide group. Low pH or end-capping mitigates this.[2][5]
References
-
McCalley, D. V. (2023).[10] Understanding and Managing Peak Tailing in Reversed-Phase HPLC. Chemical Communications.[10]
-
Dolan, J. W. (2006). Effect of Sample Solvent on Peak Shape. LCGC North America.[10]
-
Waters Corporation. (2025). Troubleshooting Peak Shape Problems in HPLC: Silanol Activity. Waters Knowledge Base.
-
Chrom Tech. (2025).[11] Primary Causes of Peak Tailing in HPLC. Chrom Tech Technical Guide.
Sources
- 1. hplc.eu [hplc.eu]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 5. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 6. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. acdlabs.com [acdlabs.com]
- 10. waters.com [waters.com]
- 11. chromtech.com [chromtech.com]
Technical Support Center: Plasma Stability Optimization for 5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide
Welcome to the Advanced Technical Support Center. As drug development professionals, you understand that small molecule stability in biological matrices is rarely a single-variable problem. 5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide presents a unique triad of bioanalytical challenges: a highly lipophilic benzofuran core, an oxidizable phenolic hydroxyl group, and a sterically shielded but potentially labile amide bond.
This guide is designed to move beyond basic troubleshooting. We will systematically deconstruct the structural liabilities of this molecule, provide self-validating experimental protocols, and establish the causality behind your compound's behavior in plasma.
Core Diagnostic Workflow
Before altering the molecular structure or abandoning the scaffold, you must determine whether the loss of compound in your assay is due to true chemical/enzymatic degradation or an artifact of poor extraction recovery.
Diagnostic workflow to differentiate true degradation from apparent loss in plasma.
Troubleshooting Guide & FAQs
Q1: My recovery of 5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide drops below 20% within 30 minutes in human plasma. Is it degrading this fast? Answer: Not necessarily. Benzofuran derivatives are highly lipophilic and prone to extensive plasma protein binding (PPB), particularly to human serum albumin (HSA) and alpha-1-acid glycoprotein (AAG). Before assuming degradation, you must rule out "apparent loss" due to poor extraction recovery. Causality: The compound may be sequestered deep within the hydrophobic binding pockets of plasma proteins. Standard protein precipitation (PPT) using cold acetonitrile often fails to fully disrupt these non-covalent interactions, leaving the compound trapped in the protein pellet during centrifugation. Action: Switch your sample preparation from PPT to Liquid-Liquid Extraction (LLE) using a non-polar solvent like Methyl tert-butyl ether (MTBE), which aggressively denatures the protein and partitions the lipophilic drug into the organic phase.
Q2: I optimized my extraction, but the compound is still disappearing. What is the primary structural liability of this molecule in plasma? Answer: The primary chemical liability is the 5-hydroxy group (phenol) . Phenols are highly susceptible to auto-oxidation in oxygen-rich aqueous environments like plasma. Causality: The electron-donating nature of the hydroxyl group creates an electron-rich aromatic ring, significantly lowering its oxidation potential. In plasma, trace transition metals and dissolved oxygen rapidly oxidize the phenol into reactive phenoxonium ions or quinone-like intermediates. Action: Supplement your plasma matrix with an antioxidant such as Ascorbic Acid (Vitamin C) prior to spiking the compound. If stability is restored, oxidation is the culprit.
Q3: Could the N,2-dimethylbenzofuran-3-carboxamide bond be hydrolyzing? Answer: It is possible, but it is typically a secondary, slower degradation pathway. Amide linkages exhibit significantly greater stability compared to ester linkages due to the resonance delocalization of the nitrogen lone pair, which imparts a partial double-bond character to the C-N bond1[1]. Causality: While rodent plasma has notoriously high non-specific carboxylesterase and amidase activity, the 2-methyl group on the benzofuran ring provides critical steric shielding against enzymatic attack 2[2]. However, specific enzymes like Fatty Acid Amide Hydrolase (FAAH) can still cleave certain sterically hindered amides over time3[3].
Quantitative Data: Stability Profiling
The following table summarizes the expected quantitative behavior of 5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide under various diagnostic conditions. Comparing your internal data against this matrix will instantly highlight your primary liability.
Table 1: Representative Stability Matrix for 5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide
| Matrix Condition | Primary Mechanism Evaluated | Apparent Half-Life (T1/2) | Recovery at T=0 |
| Standard Plasma (PPT Extraction) | Baseline / Protein Binding Artifact | < 15 min | 45% |
| Standard Plasma (LLE Extraction) | True Baseline Degradation | 45 min | 95% |
| Plasma + 1mM Ascorbic Acid (LLE) | Phenol Auto-Oxidation | > 120 min | 96% |
| Plasma + 100µM PMSF (LLE) | Amidase/Esterase Hydrolysis | 55 min | 94% |
| Heat-Inactivated Plasma (LLE) | Total Enzymatic Degradation | > 120 min | 95% |
Self-Validating Experimental Protocols
To trust your data, your assay must prove its own validity. The following protocol utilizes a "Self-Validating System" by incorporating Heat-Inactivated Plasma. If the compound degrades in active plasma but remains stable in heat-inactivated plasma, the degradation is strictly enzymatic. If it degrades in both, the mechanism is chemical (auto-oxidation).
Protocol: The Matrix-Stabilization & Recovery Assay
Step 1: Matrix Preparation (The Controls) Prepare four separate 1.5 mL Eppendorf tubes to isolate specific degradation variables:
-
Tube A (Baseline): 500 µL Active Human Plasma.
-
Tube B (Enzymatic Control): 500 µL Heat-Inactivated Plasma (Pre-incubate plasma at 56°C for 30 minutes to denature all amidases and esterases).
-
Tube C (Oxidation Control): 500 µL Active Plasma + 1 mM Ascorbic Acid.
-
Tube D (Hydrolase Control): 500 µL Active Plasma + 100 µM PMSF (Phenylmethylsulfonyl fluoride).
Step 2: Incubation
-
Pre-warm all matrices to 37°C for 5 minutes.
-
Spike 5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide (from a 1 mM DMSO stock) into each tube to achieve a final concentration of 1 µM (Ensure final DMSO concentration is <0.1% to prevent enzyme inhibition).
-
Vortex gently.
-
Aliquot 50 µL from each tube at time points: 0, 15, 30, 60, and 120 minutes.
Step 3: Biphasic Extraction (LLE) Do not use standard protein precipitation.
-
Transfer each 50 µL aliquot into a tube containing 150 µL of ice-cold MTBE (Methyl tert-butyl ether).
-
Vortex vigorously for 10 minutes to disrupt hydrophobic albumin binding.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Carefully transfer 100 µL of the top organic layer to a clean plate.
-
Evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute in 100 µL of LC-MS/MS mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).
Step 4: Data Interpretation (Causality Check)
-
If Tube A shows loss, but Tube B is stable
Enzymatic hydrolysis. -
If Tube A and Tube B both show loss, but Tube C is stable
Chemical auto-oxidation of the phenol. -
If Tube A shows rapid loss, but your T=0 recovery is near 100% using MTBE
You have successfully bypassed a protein binding artifact.
References
-
Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues - Chemical Science Source: Chemical Science (RSC Publishing) URL:[Link]
-
Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides - PMC Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC Source: National Institutes of Health (NIH) / PMC URL:[Link]
Sources
Minimizing side reactions during 5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide synthesis
The following technical guide is structured as a Tier 3 Support Protocol from a specialized CDMO (Contract Development and Manufacturing Organization) technical center. It assumes the user is a process chemist or medicinal chemist facing yield or purity issues with the synthesis of 5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide .
Ticket ID: #BZ-5OH-AMIDE-OPT Status: Resolved / Knowledge Base Article Topic: Minimizing Side Reactions & Process Optimization Applicable For: Process Chemistry, Medicinal Chemistry, Scale-up Teams[1]
Executive Summary
The synthesis of 5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide presents a unique "push-pull" stability challenge.[1] The electron-rich 5-hydroxybenzofuran core is prone to oxidative degradation (quinonoid formation), while the 3-carboxamide installation is complicated by the competing nucleophilicity of the free phenol (O-acylation vs. N-acylation).[1]
This guide addresses the three critical failure points in the standard synthetic pathway:
-
The "Black Tar" Event: Polymerization during the benzofuran ring construction.[1]
-
Chemoselectivity Failure: O-acylation during amide coupling.
-
Oxidative Pinking: Degradation of the final product during isolation.[1]
Part 1: The Core Synthesis (Ring Construction)
Reaction: Condensation of p-benzoquinone with ethyl acetoacetate (ZnCl₂ mediated).[1]
Process Logic & Causality
Unlike the Pechmann condensation (which uses phenols and forms coumarins), this route utilizes p-benzoquinone.[1] The mechanism involves a Michael addition of the enol to the quinone, followed by cyclization.[1]
-
The Trap: p-Benzoquinone is highly electrophilic and prone to redox-cycling and polymerization.[1] High concentrations of free quinone lead to intractable "black tar" rather than the desired benzofuran.[1]
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Reaction mixture turns solid black/tarry within 10 mins. | Runaway Polymerization. The local concentration of Quinone is too high relative to the Lewis Acid complex.[1] | Protocol Adjustment: Do NOT add solid Quinone to the ester. Dissolve Quinone in CHCl₃ and add dropwise to the pre-complexed (Ester + ZnCl₂) mixture over 2 hours. |
| Low Yield (<30%) with significant insoluble solids. | Hydroquinone Formation. The reaction is redox-imbalanced; the product oxidizes the starting material.[1] | Optimization: Ensure the solvent is anhydrous (EtOH/Benzene mix or DCE).[1] Water quenches the ZnCl₂ catalyst, stalling the cyclization and favoring redox side-reactions.[1] |
| Product is contaminated with Indoles. | Ammonium Contamination. Presence of ammonium salts or ammonia sources. | Reagent Check: Ensure ethyl acetoacetate is free of ammonia (common impurity if sourced from low-grade suppliers).[1] |
Part 2: The Amide Coupling (The Critical Step)
Reaction: Conversion of the 3-carboxylic acid (or ester) to the N-methyl amide.[1]
The "Free Phenol" Dilemma
Attempting to couple the 5-hydroxy-3-carboxylic acid directly with methylamine often fails due to O-acylation (forming the ester-amide dimer) or oxidative decomposition under basic coupling conditions.[1]
Recommended Route: Protection-First Strategy (Methyl Ether).[1]
-
Why? It locks the phenol, preventing O-acylation and shielding the ring from oxidation.[1]
-
Step: 5-OH
5-OMe Amide 5-OH (via BBr₃).[1]
FAQ: Direct Amidation (Skipping Protection)
User Question: "I need to avoid the BBr₃ deprotection step. Can I couple the free phenol acid directly?"
Technical Response: Yes, but you must alter the activation mechanism. Standard carbodiimides (EDC/DCC) with base (TEA/DIPEA) will cause O-acylation.[1]
The "Self-Validating" Protocol for Free Phenols:
-
Reagent: Use CDI (1,1'-Carbonyldiimidazole) in THF.[1]
-
Mechanism: CDI forms the reactive acyl imidazole.[1] The phenol will temporarily react to form a carbonate, but the amine (added subsequently) is a stronger nucleophile and will displace the imidazole to form the amide.[1] The carbonate usually hydrolyzes during workup.[1]
-
Critical Control: Do not use base (TEA/DIPEA). The phenol itself is acidic enough to protonate the leaving imidazole.[1] Extra base promotes oxidation.[1]
Part 3: Final Deprotection & Stability
Reaction: Cleavage of 5-OMe to 5-OH using BBr₃ (if using the protected route).
Side Reaction: The "Bromination" Artifact
During BBr₃ demethylation, the electron-rich benzofuran ring can undergo electrophilic aromatic substitution (bromination) at the C4 or C6 position if the temperature is uncontrolled.[1]
Visualizing the Pathway & Risks The following diagram maps the critical decision points and failure modes.
Caption: Workflow logic for 5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide synthesis, highlighting critical side-reaction divergence points.
Experimental Protocols (Self-Validating Systems)
Protocol A: The "Tar-Free" Ring Construction
Minimizes polymerization via dilution control.[1]
-
Preparation: In a dry 3-neck flask, suspend ZnCl₂ (1.2 equiv) in anhydrous Dichloromethane (DCM) or Benzene . Add Ethyl Acetoacetate (1.0 equiv) . Stir for 30 min to form the Lewis Acid complex.[1]
-
Addition: Dissolve p-Benzoquinone (1.0 equiv) in DCM (concentration ~0.5 M).
-
Execution: Add the Quinone solution to the ZnCl₂/Ester mixture dropwise over 2 hours at reflux.
-
Checkpoint: The solution should turn red-brown, not black.[1] If black precipitate forms immediately, reduce temperature.
-
-
Workup: Cool to RT. The product often precipitates.[1] Filter and wash with cold ethanol.[1]
Protocol B: BBr₃ Demethylation (Avoiding Bromination)
For the protected route: Converting 5-OMe to 5-OH.[1]
-
Setup: Dissolve the 5-methoxy-amide intermediate in dry DCM under Argon. Cool to -78°C (Dry ice/Acetone).
-
Addition: Add BBr₃ (1.0 M in DCM, 3.0 equiv) slowly down the side of the flask.
-
Why 3 equiv? One for the ether, one for the amide nitrogen, one for the carbonyl oxygen complexation.[1]
-
-
Warming: Allow to warm to 0°C exactly. Do not heat to RT.
-
Quench: Quench by pouring into ice water (exothermic).[1] Extract with EtOAc.[5][6]
References
-
Nenitzescu Reaction Vari
-
Amide Coupling Str
- Title: Facile Amidation of Non-Protected Hydroxycinnamic Acids
- Source: PMC / NIH
-
URL:[Link]
- Relevance: Validates the difficulty of coupling free phenols and suggests specific carbodiimide protocols to avoid O-acyl
-
Demethyl
-
Benzofuran Ring Expansion & Side Reactions
Sources
- 1. tdcommons.org [tdcommons.org]
- 2. researchgate.net [researchgate.net]
- 3. Syntheses of tetrahydrofurobenzofurans and dihydromethanobenzodioxepines from 5-hydroxy-3-methyl-3H-benzofuran-2-one. Rearrangement and ring expansion under reductive conditions on treatment with hydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. revistadechimie.ro [revistadechimie.ro]
- 5. Protecting-Group-Free Mechanosynthesis of Amides from Hydroxycarboxylic Acids - OAK Open Access Archive [oak.novartis.com]
- 6. 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering purity challenges with 5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide. The protocols and troubleshooting advice are grounded in established principles of organic chemistry and process development to ensure scientific integrity and experimental success.
Frequently Asked Questions (FAQs)
Here we address common initial questions regarding the purification of your target compound.
Q1: My crude 5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide sample is an off-color oil/gum. How can I solidify it for purification?
A1: This is a common issue when residual solvents or low-molecular-weight impurities are present. Before attempting large-scale purification, try triturating a small sample with a non-polar solvent like hexanes or diethyl ether. This can often induce crystallization or precipitate the product as a solid, which can then be collected by filtration. If this fails, a solvent-antisolvent recrystallization may be necessary.
Q2: What are the most likely impurities in my sample?
A2: Impurities are highly dependent on the synthetic route. However, for benzofuran carboxamides, common impurities include unreacted starting materials (e.g., substituted phenols), coupling reagents from the amidation step, and side-products from incomplete cyclization.[1] The synthesis of pharmacologically active benzofurans can be complex, with each step having the potential for side-product formation.[1]
Q3: Which analytical technique is best for assessing the purity of my final product?
A3: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis of pharmaceutical intermediates and active ingredients.[2][3] It is highly effective for separating complex mixtures.[3] For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[2][4]
Q4: I see a persistent peak in my HPLC that I can't identify. What should I do?
A4: An unidentified peak could be an isomer, a process-related impurity, or a degradation product. LC-MS is the most direct way to get a molecular weight for the unknown, which provides critical clues to its identity.[4] Understanding the reaction mechanism can help you hypothesize potential side-products that match the observed molecular weight.
Q5: Can I use activated carbon to decolorize my sample?
A5: While activated carbon is effective for removing colored impurities, it should be used with caution for phenolic compounds like 5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide.[5] Ferric ions present in some grades of charcoal can form colored complexes with the phenolic hydroxyl group, potentially worsening the problem.[5] If used, it should be a brief treatment on a hot solution, followed by hot filtration.[5]
Troubleshooting Common Purification Issues
This section provides a structured approach to resolving specific problems encountered during the purification process.
Issue 1: Low Purity by HPLC Analysis (<95%) After Initial Workup
This is the most common starting point for a purification campaign. The appropriate strategy depends on the nature of the impurities.
Logical Troubleshooting Workflow
Caption: Initial purification decision workflow.
Issue 2: Residual Palladium Catalyst Contamination
If a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira) was used in the synthesis, residual palladium can be a persistent and undesirable impurity.[6][7]
Recommended Actions:
-
Filtration through Celite®: Before aqueous workup, dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite®. This can remove a significant portion of precipitated palladium.[8]
-
Activated Carbon Treatment: Activated carbon can be effective at adsorbing residual palladium.[6][9] Stir the crude product solution with a small amount of activated carbon for a short period, then filter through Celite®.
-
Metal Scavengers: For challenging cases, solid-supported metal scavengers (resins with thiol or amine functionalities) can be highly effective at selectively binding and removing palladium.[9][10]
Issue 3: Product is Off-Color (Yellow, Brown, or Red)
Colored impurities are common and often highly conjugated organic molecules.
Recommended Actions:
-
Recrystallization: This is often the most effective method.[11] The colored impurities may remain in the mother liquor.
-
Charcoal Treatment (with caution): As mentioned in the FAQs, a brief treatment with activated carbon can remove color.[5] It is crucial to filter the solution while hot to prevent premature crystallization and loss of product on the charcoal.[5]
-
Silica Gel Plug: Dissolve the crude product in a minimal amount of a moderately polar solvent (e.g., dichloromethane) and pass it through a short plug of silica gel, eluting with a slightly more polar solvent system. Highly colored, polar impurities will often adsorb strongly to the top of the silica.
Detailed Experimental Protocols
Protocol 3.1: Optimized Recrystallization
Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility between the desired product and impurities at different temperatures.[11][12]
Causality: The ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent to be effectively removed.
Step-by-Step Methodology:
-
Solvent Screening: In small test tubes, test the solubility of ~20-30 mg of your crude product in ~0.5 mL of various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexanes). A good candidate solvent will show poor solubility at room temperature but complete dissolution upon heating.[5]
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the chosen solvent dropwise while heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of hot solvent until the solid is completely dissolved.[12]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated carbon. Re-heat to boiling for 2-5 minutes.[5]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This removes insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.[13]
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the purified crystals under vacuum.
Solvent Selection Guide (Qualitative)
| Solvent System | Polarity | Rationale for Use |
| Isopropanol/Water | Polar | Good for polar compounds; water acts as an anti-solvent. |
| Ethyl Acetate/Hexanes | Medium/Non-polar | A versatile system where solubility can be finely tuned.[13] |
| Toluene | Non-polar Aromatic | Effective for moderately polar compounds, often yields high-quality crystals. |
Protocol 3.2: Flash Column Chromatography
Flash chromatography is a rapid purification technique that uses pressure to force a solvent through a column of stationary phase (typically silica gel), separating compounds based on their polarity.[14]
Causality: Compounds are separated based on their differential partitioning between the stationary phase (silica gel, polar) and the mobile phase (solvent, less polar). Less polar compounds travel down the column faster, while more polar compounds are retained longer.
Workflow Diagram
Caption: Step-by-step flash chromatography workflow.
Step-by-Step Methodology:
-
TLC Method Development: Use Thin Layer Chromatography (TLC) to find a solvent system that gives your product an Rf value of approximately 0.2-0.4.[14][15] A common starting point is a mixture of hexanes and ethyl acetate.[15]
-
Column Packing: Prepare a slurry of silica gel in the least polar solvent of your mobile phase (e.g., hexanes). Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no cracks or air bubbles.[16]
-
Sample Loading:
-
Liquid Loading: Dissolve your crude product in a minimal amount of the mobile phase or a less polar solvent (like dichloromethane) and carefully apply it to the top of the silica bed.[14]
-
Dry Loading: If your compound is not very soluble in the mobile phase, dissolve it in a volatile solvent (e.g., acetone), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[15][17]
-
-
Elution and Fraction Collection: Carefully add the mobile phase to the column and apply pressure. Collect fractions continuously as the solvent flows through the column.[16]
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Combine and Evaporate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.
Purity Assessment
Reliable analytical methods are crucial to confirm the success of your purification efforts. The goal is not just to remove impurities, but to prove they have been removed to an acceptable level.[4]
| Analytical Method | Purpose | Key Information Provided |
| HPLC | Quantitative Purity | Provides the area percent purity of the main component and detects impurities.[2][18] |
| ¹H and ¹³C NMR | Structural Confirmation | Confirms the chemical structure of the compound and can detect structural isomers and residual solvents.[2] |
| LC-MS | Impurity Identification | Provides the molecular weight of the main peak and any impurity peaks, aiding in their identification.[4] |
| Melting Point | Qualitative Purity Check | A sharp melting point range is indicative of high purity. |
References
- Recrystallization. (n.d.).
- Novasol Biotech. (2024, October 1). How to detect the percentage of pharmaceutical intermediates?
- Krawiecka, M., Kuran, B., Kossakowski, J., Wolska, I., Kierzkowska, M., & Młynarczyk, G. (n.d.). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity.
- Serafin, K., Witek, K., Szymańska, E., Sławiński, J., & Pogorzelska, A. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1577.
- Various Authors. (2018, October 20). Simple recrystallization method for obtaining pure compound (natural product)?
- Serafin, K., Witek, K., Szymańska, E., Sławiński, J., & Pogorzelska, A. (2025, October 16). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.
- Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Various Authors. (2015, May 18). How can i remove palladium Pd catalyst easily?
- Hand, C. R. (n.d.). General methods for flash chromatography using disposable columns.
- Tianming Pharmaceuticals. (2026, January 20). Analytical Method Development for Intermediate Purity & Impurities.
- Pathogenia. (n.d.). Purity Assay (Pharmaceutical Testing).
- Movassaghi, M. (n.d.). HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES.
- Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
- Wang, Y., Zhang, L., Zhao, Y., & Wang, Y. (2009). Preparative Isolation and Purification of Isobenzofuranone Derivatives and Saponins From Seeds of Nigella Glandulifera Freyn by High-Speed Counter-Current Chromatography Combined With Gel Filtration. Phytochemical Analysis, 20(3), 226-231.
- Org. Synth. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
- Chennaiah, M. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews.
- Paiva, A. P., & Antunes, O. (2017). Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points. Metals, 7(11), 494.
- Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts.
- Lee, S., Kim, H., & Lee, P. H. (n.d.). One-pot synthesis of benzofurans via heteroannulation of benzoquinones. Journal of Heterocyclic Chemistry.
- Wang, X., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3657.
- Inoue, K., & Komatsu, M. (2005). Method of removing palladium. U.S.
- Anonymous. (2008).
- University of Rochester Chemistry Department. (n.d.). How To: Run a Flash Column.
- Wilde, E., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1537-1554.
- O'Connor, R. E. (2022).
- ChemicalBook. (n.d.). 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid synthesis.
- Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6549-6556.
- Slideshare. (n.d.). Recrystallization [PPTX].
- Ma, S., et al. (2024).
- Verho, O., et al. (n.d.).
- Paraskeva, C. A., et al. (2025, July 5). Valuable phenolic compounds recovery from olive mill wastewater streams by means of cooling crystallization techniques.
- Verho, O., et al. (2019, April 1).
- Various Authors. (2020, May 16). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(10), 2327.
- EAS Publisher. (2023, September 7). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. Scholars Academic Journal of Pharmacy.
Sources
- 1. DSpace [cora.ucc.ie]
- 2. How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]
- 3. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 4. tianmingpharm.com [tianmingpharm.com]
- 5. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 6. US20050256327A1 - Method of removing palladium - Google Patents [patents.google.com]
- 7. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mt.com [mt.com]
- 12. Recrystallization | PPTX [slideshare.net]
- 13. researchgate.net [researchgate.net]
- 14. How To [chem.rochester.edu]
- 15. sorbtech.com [sorbtech.com]
- 16. orgsyn.org [orgsyn.org]
- 17. General methods for flash chromatography using disposable columns - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pathogenia.com [pathogenia.com]
Technical Support Center: Scale-Up of 5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide
Welcome to the technical support center for the synthesis and scale-up of 5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered when transitioning from laboratory-scale synthesis to pilot or manufacturing-scale production. Our focus is on providing causal explanations and actionable solutions to ensure process robustness, product quality, and yield optimization.
Overview of the Synthetic Pathway
The production of 5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide is a multi-step process that requires precise control over reaction conditions to ensure high purity and yield. A common synthetic approach involves the initial construction of the core benzofuran ring system, followed by functionalization and final amidation. Understanding this pathway is critical for effective troubleshooting.
Caption: General synthetic route for 5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide.
Troubleshooting Guides & FAQs
This section addresses common problems encountered during the scale-up process, organized by synthetic stage.
Stage 1: Benzofuran Ring Formation (Cyclization)
The formation of the benzofuran core is a critical step that often dictates the overall efficiency of the synthesis.[1][2]
Question: During scale-up of the acid-catalyzed cyclization, we are observing a significant drop in yield and the formation of a regioisomeric impurity. What is the likely cause?
Answer: This is a classic scale-up challenge where reaction kinetics and thermal control become paramount.
-
Causality: At the lab scale, heat dissipation is efficient. During scale-up, exothermic cyclization reactions can create localized "hot spots" due to inefficient mixing and a lower surface-area-to-volume ratio. These hot spots can alter the reaction pathway, favoring the formation of a thermodynamically stable but undesired regioisomer, or lead to product degradation.[3] The choice of acid catalyst and its concentration also plays a critical role in regioselectivity.[3]
-
Troubleshooting & Solutions:
-
Thermal Management: Implement controlled, jacketed reactors with precise temperature monitoring. Consider a slower, subsurface addition of the starting material or catalyst to manage the exotherm.
-
Catalyst Selection: Polyphosphoric acid (PPA) is common, but its high viscosity can be problematic for mixing on a large scale.[3] Evaluate alternative catalysts like Eaton's reagent or strong acids on a solid support for easier handling and potentially improved selectivity.
-
Solvent Choice: The solvent can influence the reaction pathway.[4] While high-boiling point solvents are often used, ensure they do not lead to side reactions at elevated temperatures.
-
-
Preventative Measures:
-
Perform reaction calorimetry studies (e.g., using a Reaction Calorimeter, RC1) during process development to understand the thermal profile and heat flow. This data is essential for safe and predictable scale-up.
-
Model the reaction kinetics to predict the impact of temperature deviations on the impurity profile.
-
Question: We are experiencing incomplete conversion during the cyclization step, even with extended reaction times. How can we drive the reaction to completion?
Answer: Incomplete conversion on scale-up often points to mass transfer limitations or catalyst deactivation.
-
Causality: In heterogeneous reactions (e.g., using a solid-supported acid) or with viscous mixtures like PPA, the efficiency of mixing is crucial.[3] If the reactants are not brought into sufficient contact with the catalyst, the reaction will stall. Water, as a byproduct of the cyclization, can also dilute the catalyst and inhibit its activity.
-
Troubleshooting & Solutions:
-
Improve Agitation: Assess the reactor's mixing efficiency. The impeller design (e.g., pitched-blade turbine vs. anchor) and agitation speed must be optimized for the specific viscosity and density of your reaction mass.
-
Azeotropic Water Removal: If water is a suspected inhibitor, consider running the reaction in a solvent (e.g., toluene) that allows for the azeotropic removal of water using a Dean-Stark apparatus.
-
Catalyst Loading: A modest increase in catalyst loading may be necessary to compensate for any deactivation, but this should be evaluated carefully to avoid increased side-product formation.
-
Stage 2: Amidation
The formation of the carboxamide is typically robust but can present challenges related to reagent stability and work-up.[5]
Question: The amidation reaction with methylamine appears sluggish, and we are detecting impurities related to the hydrolysis of our acid chloride/ester intermediate. What's going wrong?
Answer: This issue typically stems from moisture control and the method of methylamine addition.
-
Causality: Acyl chlorides and activated esters are highly susceptible to hydrolysis. Any moisture present in the solvent, starting materials, or introduced via the methylamine source will lead to the formation of the corresponding carboxylic acid, which is unreactive under these conditions and complicates purification. Gaseous methylamine can be difficult to handle and dose accurately on a large scale.
-
Troubleshooting & Solutions:
-
Strict Anhydrous Conditions: Ensure all glassware is rigorously dried and the reaction is run under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents.
-
Methylamine Source: Instead of gaseous methylamine, use a solution of methylamine in a suitable solvent like THF or ethanol. This allows for more accurate stoichiometric control and easier handling.[6]
-
Temperature Control: Add the methylamine solution at a reduced temperature (e.g., 0-5 °C) to control the exotherm of the amidation and minimize side reactions.
-
Alternative Coupling Agents: If starting from the carboxylic acid, consider using standard peptide coupling agents (e.g., HOBt/EDC) which are less sensitive to moisture than the acyl chloride route, though this may add cost.
-
Stage 3: Purification and Final Product Isolation
The physical properties of the final Active Pharmaceutical Ingredient (API) are defined during crystallization and isolation.
Question: We are struggling to achieve consistent crystal form (polymorphism) during the final crystallization, affecting filtration and drying times. How can we control this?
Answer: Polymorphism is a critical quality attribute for any API, as different crystal forms can have different properties like solubility, stability, and bioavailability.[7][8] Controlling it is essential for a robust process.
-
Causality: The final crystal form of a compound is determined by the crystallization conditions, including the solvent system, cooling rate, agitation, and level of supersaturation.[9][10] Minor variations in these parameters during scale-up can lead to the formation of different, or mixed, polymorphs.
-
Troubleshooting & Solutions:
-
Define a Crystallization Window: Conduct a thorough polymorph screen and solubility study to identify the desired crystal form and the conditions under which it is stable.[8][11]
-
Seeding: Develop a robust seeding protocol. Adding a small quantity of the desired polymorph to the supersaturated solution provides a template for crystal growth, ensuring consistency. The quality and particle size of the seed crystals are critical.
-
Controlled Cooling: Replace uncontrolled "crash cooling" with a programmed, linear cooling profile. This allows for slow, controlled crystal growth, leading to a more uniform particle size distribution and higher purity.
-
Caption: Decision workflow for achieving consistent polymorphic form.
Key Analytical Protocols and Data
Effective process control relies on accurate and timely analytical data.
Table 1: Key Process Parameters & Analytical Controls
| Process Stage | Critical Process Parameter (CPP) | Analytical Method | Purpose |
| Ring Formation | Temperature, Catalyst Loading | HPLC, GC-MS | Monitor conversion, quantify regioisomers and byproducts. |
| Amidation | Reagent Stoichiometry, Moisture | HPLC, Karl Fischer Titration | Track reaction completion, ensure anhydrous conditions. |
| Demethylation | Reaction Time, Temperature | HPLC | Monitor disappearance of starting material and formation of product. |
| Crystallization | Cooling Rate, Seeding, Solvent Ratio | XRPD, DSC, FBRM | Identify and confirm polymorph, monitor particle size distribution.[11][12] |
Protocol: HPLC Method for In-Process Control
-
Objective: To quantify the purity of 5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide and detect key impurities.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) %A %B 0.0 90 10 15.0 10 90 20.0 10 90 20.1 90 10 | 25.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve ~1 mg of sample in 10 mL of 50:50 Acetonitrile:Water.
Implementing Process Analytical Technology (PAT)
For robust and efficient scale-up, transitioning from traditional offline testing to modern in-line monitoring is crucial. PAT is a framework endorsed by regulatory agencies to design, analyze, and control manufacturing through real-time measurements.[13][14][15]
Question: How can we implement PAT to better control our process?
-
Reaction Monitoring: In-situ spectroscopy (e.g., FT-IR or Raman) can track the concentration of reactants, intermediates, and products in real-time. This allows you to identify the true kinetic endpoint of a reaction, optimizing cycle time and preventing the formation of impurities from over-processing.
-
Crystallization Control: As mentioned, FBRM and PVM are powerful tools for monitoring and controlling particle size and count during crystallization, ensuring consistent product morphology.[15]
-
Data-Driven Decisions: The data generated by PAT tools, when combined with multivariate analysis (MVA), allows for the development of robust process models that can predict final product quality attributes from real-time process data, paving the way for Real-Time Release Testing (RTRT).[13]
References
- Vertex AI Search. (n.d.). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs).
- Ingenta Connect. (2009, January 30). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs).
- Pharma Manufacturing. (2025). Process Analytical Technology (PAT) In Pharma: Enabling Smart Manufacturing 2025.
- PubMed. (n.d.). Polymorphism and crystallization of active pharmaceutical ingredients (APIs).
- PubMed. (n.d.). Investigation of Polymorphism and Cocrystallization of Active Pharmaceutical Ingredients Using Vibrational Spectroscopic Techniques.
- Wikipedia. (n.d.). Process analytical technology.
- Digital CSIC. (2024, September 12). Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism.
- Longdom Publishing. (2024, May 27). Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing.
- The Pharma Master. (2024, May 26). Process Analytical Technology (PAT) in API Production.
- ResearchGate. (n.d.). (PDF) PROCESS ANALYTICAL TECHNOLOGY(PAT)- Innovative pharmaceutical development.
- ACS Omega. (2024, May 5). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
- ResearchGate. (n.d.). Challenges and strategies in attaining benzofuran with pattern‐tunable substituents.
- BenchChem. (n.d.). Troubleshooting common issues in the synthesis of heterocyclic compounds from 2-Aminopropanediamide.
- Google Patents. (2025, October 27). Novel crystalline form of 6-[(6,7-dimethoxyquinazolin-4-yl)oxy]-N,2- dimethyl-1-benzofuran-3-carboxamide and its process for the.
- PMC - NIH. (2019, April 18). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.
- WuXi Biology. (n.d.). Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. wuxibiology.com [wuxibiology.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tdcommons.org [tdcommons.org]
- 7. researchgate.net [researchgate.net]
- 8. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Polymorphism and Crystallization of Active Pharmaceutical Ingredi...: Ingenta Connect [ingentaconnect.com]
- 10. digital.csic.es [digital.csic.es]
- 11. Investigation of Polymorphism and Cocrystallization of Active Pharmaceutical Ingredients Using Vibrational Spectroscopic Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmanow.live [pharmanow.live]
- 13. Process analytical technology - Wikipedia [en.wikipedia.org]
- 14. longdom.org [longdom.org]
- 15. thepharmamaster.com [thepharmamaster.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Validation of 5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide Purity: A Comparative Guide (qNMR vs. HPLC)
Executive Summary
In the development of benzofuran-based antivirals and anti-inflammatory agents, 5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide represents a critical scaffold (structurally related to Umifenovir/Arbidol metabolites). Ensuring the purity of this intermediate is paramount for downstream efficacy and safety.[1]
While High-Performance Liquid Chromatography (HPLC-UV) remains the workhorse for routine QC, it suffers from a critical limitation during early-phase development: the lack of certified reference standards for novel intermediates and their specific impurities.
This guide validates Quantitative NMR (qNMR) as a superior, absolute quantification method for this specific benzofuran derivative. We demonstrate that qNMR provides a "self-validating" purity assessment that eliminates the response-factor bias inherent in HPLC-UV.
The Molecule: Structural Basis for Analysis
To validate purity, one must first master the spectral signature.[2] The target molecule contains distinct proton environments that allow for precise integration without interference.
Target: 5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide
Formula:
Predicted H NMR Assignment (DMSO-d )
Note: DMSO-d
| Position | Group | Multiplicity | Shift ( | Integration | Diagnostic Value |
| 5-OH | Phenolic Hydroxyl | Broad Singlet | 9.20 – 9.50 | 1H | Confirms functionalization; disappears with D |
| NH | Amide Proton | Broad Quartet | 7.80 – 8.10 | 1H | Coupling to N-Methyl confirms amide bond. |
| H-4 | Aromatic | Doublet ( | 7.30 – 7.40 | 1H | meta-coupling to H-6. Key for integration. |
| H-7 | Aromatic | Doublet ( | 7.25 – 7.35 | 1H | ortho-coupling to H-6. |
| H-6 | Aromatic | Doublet of Doublets | 6.75 – 6.85 | 1H | Distinctive pattern; usually clear of impurities. |
| N-CH | N-Methyl | Doublet ( | 2.80 – 2.90 | 3H | Primary Quantitation Target (High intensity, clean region). |
| 2-CH | C-Methyl | Singlet | 2.55 – 2.65 | 3H | May overlap with DMSO solvent residual peak (2.50 ppm). Avoid for quantitation. |
Comparative Analysis: qNMR vs. HPLC-UV
Why switch to qNMR? The following data compares the two methodologies for a crude sample of the target compound containing a known synthetic impurity (the ethyl ester analog).
Table 1: Performance Matrix
| Feature | HPLC-UV (Area %) | qNMR (Weight %) | Analysis |
| Principle | Relative absorbance at | Direct molar ratio of nuclei | qNMR is absolute; HPLC is relative. |
| Reference Standard | REQUIRED (for both target & impurities) | NOT REQUIRED (Generic Internal Standard used) | HPLC fails if impurity standards are unavailable. |
| Response Factor | Variable (Impurity | Unity (1 proton = 1 unit area) | HPLC over/underestimates purity if extinction coefficients differ. |
| Linearity | Calibration curve dependent | Intrinsically linear | qNMR eliminates curve generation errors. |
| Total Time | 4-6 hours (Method Dev + Calibration) | < 30 minutes | qNMR is significantly faster for single-sample validation. |
The "Hidden Impurity" Trap
In our validation experiments, the ethyl ester precursor (an impurity) has a UV response factor 1.5x higher than the amide target at 254 nm.
-
HPLC Result: Reports 98.5% purity (Area %).
-
qNMR Result: Reports 96.2% purity (Wt %).
Experimental Protocol: The "Gold Standard" qNMR
This protocol is designed to meet ICH Q2(R1) validation criteria for specificity, linearity, and accuracy.[3]
A. Internal Standard (IS) Selection
For this benzofuran, we select Maleic Acid (TraceCERT® or NIST standard).
-
Why? It produces a sharp singlet at
6.05 ppm in DMSO-d . -
Benefit: This region is completely silent in the benzofuran spectrum (between the aromatics and the N-methyl), ensuring zero overlap.
B. Sample Preparation[1][4]
-
Weighing: Using a microbalance (readability 0.001 mg), weigh:
-
Target Sample (
): 10–15 mg -
Internal Standard (
): 5–8 mg (Maleic Acid)
-
-
Dissolution: Transfer both solids into a single vial. Add 0.7 mL DMSO-d
(99.9% D). -
Homogenization: Vortex until completely dissolved. Transfer to a 5mm high-precision NMR tube.[4]
C. Acquisition Parameters (Critical for Accuracy)
Standard 1D proton parameters are insufficient for quantitation. Use these settings:
-
Pulse Angle: 90° (Maximize signal-to-noise).
-
Relaxation Delay (d1): 60 seconds .
-
Reasoning: The
relaxation time of the aromatic protons can be 5-8 seconds. must be to ensure 99.9% magnetization recovery. Short delays cause integration errors.
-
-
Spectral Width: 20 ppm (-5 to 15 ppm).
-
Scans (ns): 16 or 32 (Sufficient for >10mg sample).
-
Temperature: 298 K (Controlled to prevent chemical shift drift).
D. Processing Logic
-
Phase Correction: Manual phasing is mandatory. Auto-phase often distorts baseline.
-
Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial, order 5) to ensure the integral regions start and end at zero intensity.
-
Integration:
-
Set IS (Maleic Acid, 2H) integral to a fixed value (e.g., 1000).
-
Integrate the N-Methyl doublet (2.85 ppm, 3H) of the target. Do not use the 2-Methyl singlet due to DMSO overlap.
-
Calculation & Visualization
The qNMR Equation
Calculate the absolute purity (
Where:
-
= Integral area[4][5]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> - = Number of protons (IS = 2, Sample N-Me = 3)
- = Molecular Weight (Sample = 205.21, Maleic Acid = 116.07)
- = Mass weighed (mg)[6]
- = Purity (decimal)
Workflow Diagram
Caption: Figure 1. Step-by-step qNMR workflow emphasizing the critical relaxation delay (d1) parameter.
Structural Validation Logic
Caption: Figure 2. Logic flow for confirming spectral specificity and Internal Standard (IS) suitability.
Conclusion
For 5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide , qNMR using Maleic Acid as an internal standard in DMSO-d
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005.[8] Link
-
United States Pharmacopeia (USP). <761> Nuclear Magnetic Resonance Spectroscopy.[5] USP-NF. Link
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 2012. Link
-
Bharti, S. K., & Roy, R. "Quantitative 1H NMR spectroscopy." TrAC Trends in Analytical Chemistry, 2012. (Discusses Internal Standard selection logic). Link
- Simova, S. "NMR determination of the purity of benzofuran derivatives." Magnetic Resonance in Chemistry, (General reference for benzofuran shifts).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 6. A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. database.ich.org [database.ich.org]
A Researcher's Guide to Navigating the Reproducibility of Biological Data for Benzofuran Carboxamide Derivatives
In the landscape of preclinical drug discovery, the reproducibility of experimental data is the bedrock of scientific progress.[1][2][3] A failure to reproduce findings not only undermines the validity of the research but also leads to a significant waste of resources, with estimates suggesting that over half of preclinical research is not reproducible, costing billions annually.[4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on ensuring the reproducibility of biological data for the promising class of 5-hydroxy-N,2-dimethylbenzofuran-3-carboxamide and its analogs. While specific data for this exact molecule is not extensively published, we will draw upon the broader class of benzofuran derivatives to illustrate key principles and provide actionable protocols.
The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[5][6][7] However, the journey from a promising hit compound to a clinical candidate is fraught with challenges, a primary one being the consistent and reproducible demonstration of its biological effects. This guide will delve into the critical aspects of experimental design, execution, and data interpretation to enhance the trustworthiness of your findings.
The Reproducibility Crisis: A Preclinical Perspective
Comparative Analysis of Biological Assays for Benzofuran Derivatives
Benzofuran carboxamides have been investigated for a multitude of biological activities. Below, we compare common in vitro assays used to evaluate these compounds, highlighting potential sources of variability and strategies to ensure reproducible results.
Table 1: Comparison of Common In Vitro Assays for Benzofuran Derivatives
| Biological Activity | Common Assay | Principle | Key Sources of Variability | Recommendations for Reproducibility |
| Anticancer/Cytotoxicity | MTT Assay[9][10] | Measures cell viability based on the metabolic reduction of MTT to formazan by mitochondrial dehydrogenases. | Cell line passage number and health, seeding density, reagent quality, incubation times, and plate reader calibration. | Use low passage number cells, standardize cell seeding protocols, use high-purity reagents, adhere to strict timing, and regularly calibrate equipment. |
| Enzyme Inhibition | Kinase Inhibition Assays[6][11] | Measures the ability of a compound to inhibit the activity of a specific kinase, often using luminescence or fluorescence-based readouts. | Enzyme purity and activity, substrate concentration, ATP concentration, and buffer composition. | Source highly purified enzymes, use substrate and ATP concentrations at or below the Km, and maintain consistent buffer conditions (pH, ionic strength). |
| Anti-inflammatory | NF-κB Reporter Assay[6] | Measures the inhibition of the NF-κB signaling pathway using a reporter gene (e.g., luciferase) under the control of an NF-κB response element. | Transfection efficiency, cell line stability, stimulus concentration (e.g., TNF-α), and luciferase reagent quality. | Generate a stable reporter cell line, use a consistent concentration and source of the inflammatory stimulus, and use a validated luciferase assay system. |
| Neuroprotection | Acetylcholinesterase (AChE) Inhibition Assay[6] | Measures the inhibition of AChE, an enzyme involved in the breakdown of acetylcholine, often using a colorimetric method. | Enzyme source and purity, substrate concentration, and temperature. | Use a consistent source of purified AChE, determine the Km of the substrate for the specific enzyme lot, and maintain a constant temperature throughout the assay. |
Experimental Protocols for Enhanced Reproducibility
To illustrate the principles of robust experimental design, we provide detailed, step-by-step methodologies for two key assays relevant to the evaluation of benzofuran carboxamide derivatives.
Protocol 1: Standardized MTT Assay for Cytotoxicity Screening
This protocol is designed to minimize variability and ensure the generation of reproducible cytotoxicity data.
Materials:
-
Benzofuran carboxamide derivatives (e.g., 5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide) dissolved in DMSO (10 mM stock).
-
Cancer cell line (e.g., HeLa, MCF-7)[9] at a low passage number (<20).
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Phosphate-Buffered Saline (PBS), sterile.
-
Trypsin-EDTA (0.25%).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), sterile-filtered.
-
DMSO, cell culture grade.
-
96-well clear flat-bottom cell culture plates.
-
Multichannel pipette.
-
Microplate reader (570 nm).
Procedure:
-
Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter. c. Dilute cells in complete medium to a final concentration of 5 x 104 cells/mL. d. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. e. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: a. Prepare serial dilutions of the benzofuran carboxamide derivatives in complete medium. The final DMSO concentration should not exceed 0.5%. b. Include a vehicle control (medium with 0.5% DMSO) and a positive control (e.g., doxorubicin). c. Carefully remove the medium from the wells and add 100 µL of the compound dilutions or controls. d. Incubate for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Assay: a. Add 20 µL of MTT solution (5 mg/mL) to each well. b. Incubate for 4 hours at 37°C. c. Carefully aspirate the medium containing MTT. d. Add 150 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Data Acquisition: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability relative to the vehicle control. c. Plot the data and determine the IC50 value.
Workflow for Standardized MTT Assay
Caption: A standardized workflow for the MTT assay to ensure reproducible cytotoxicity data.
Protocol 2: In Vitro Kinase Inhibition Assay (Generic)
This protocol provides a framework for assessing the inhibitory potential of benzofuran carboxamides against a target kinase.
Materials:
-
Purified recombinant kinase.
-
Kinase-specific substrate peptide.
-
ATP (Adenosine triphosphate).
-
Benzofuran carboxamide derivatives dissolved in DMSO.
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT).
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar).
-
White, opaque 96-well or 384-well plates.
-
Luminometer.
Procedure:
-
Reagent Preparation: a. Prepare a 2X kinase solution in kinase assay buffer. b. Prepare a 2X substrate/ATP solution in kinase assay buffer. The ATP concentration should ideally be at the Km for the specific kinase. c. Prepare serial dilutions of the benzofuran carboxamide derivatives in kinase assay buffer.
-
Assay Reaction: a. Add 5 µL of the compound dilutions to the wells of the assay plate. b. Add 10 µL of the 2X kinase solution to each well. c. Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction. d. Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution. e. Incubate for 60 minutes at 30°C.
-
Signal Detection: a. Equilibrate the Kinase-Glo® reagent to room temperature. b. Add 25 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal. c. Incubate for 10 minutes at room temperature.
-
Data Acquisition: a. Measure the luminescence using a plate reader. b. Calculate the percentage of kinase inhibition relative to the vehicle control. c. Plot the data and determine the IC50 value.
Kinase Inhibition Assay Workflow
Caption: Workflow for a generic in vitro kinase inhibition assay.
The Path Forward: A Commitment to Rigor
Ensuring the reproducibility of biological data for novel compounds like 5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide and its analogs is not merely a technical exercise but a fundamental scientific responsibility. By adopting standardized protocols, meticulously documenting experimental details, and fostering a culture of transparency, the scientific community can build a more robust and reliable foundation for the development of new therapeutics.[1] This guide provides a starting point for researchers to critically evaluate and improve their experimental practices, ultimately contributing to the accelerated and successful translation of promising molecules from the bench to the bedside.
References
- A Guide to Reproducibility in Preclinical Research - PMC - NIH. (n.d.).
- Are Costly Experimental Failures Causing a Reproducibility Crisis? - Bio-Rad. (n.d.). Bio-Rad.
- Reproducibility - Wikipedia. (n.d.). Wikipedia.
- What is Reproducibility? - News-Medical.Net. (2022, July 15). News-Medical.Net.
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC - NIH. (2019, April 18).
- Reproducibility and Research Integrity - PMC - NIH. (n.d.).
- The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization - Thieme E-Books & E-Journals. (n.d.). Thieme.
- (PDF) Synthesis and biological evaluation of new benzofuran carboxamide derivatives. (2015, July 4).
- In Vivo Applications of Benzofuran Derivatives: A Guide for Researchers - Benchchem. (n.d.). BenchChem.
- Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives - IJSDR. (n.d.). International Journal for Scientific Research and Development.
- Natural source, bioactivity and synthesis of benzofuran derivatives - ScienceOpen. (2019, August 27). ScienceOpen.
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC. (2022, April 28).
- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023, September 6). MDPI.
- Benzofuran – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis Online.
Sources
- 1. A Guide to Reproducibility in Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reproducibility - Wikipedia [en.wikipedia.org]
- 3. news-medical.net [news-medical.net]
- 4. bio-rad.com [bio-rad.com]
- 5. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scienceopen.com [scienceopen.com]
- 8. Reproducibility and Research Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
Comparative analysis of benzofuran vs indole carboxamide derivatives
Executive Summary
In medicinal chemistry, the bioisosteric replacement of an indole scaffold with a benzofuran core is a high-value strategy used to modulate physicochemical properties without disrupting critical binding geometries. While Indole-2/3-carboxamides are ubiquitous in drug discovery (e.g., cannabinoid agonists, kinase inhibitors), their Benzofuran counterparts offer distinct advantages in metabolic stability and lipophilicity profiles , often at the cost of losing a key hydrogen bond donor.
This guide provides a structural and performance-based comparison of these two privileged scaffolds, supported by experimental protocols for validation.
Physicochemical & Electronic Profiles
The fundamental difference between these scaffolds lies in the heteroatom at position 1 (Nitrogen vs. Oxygen). This single atom substitution dictates the electronic distribution and solvation penalties of the entire molecule.
Structural Bioisosterism
-
Indole Carboxamides: Possess a pyrrole-like Nitrogen (
hybridized). The N-H moiety serves as a Hydrogen Bond Donor (HBD) . This is critical for binding pockets requiring a donor interaction (e.g., interaction with backbone carbonyls in kinase hinge regions). -
Benzofuran Carboxamides: Replace the N-H with Oxygen (O). The Oxygen acts as a weak Hydrogen Bond Acceptor (HBA) but completely eliminates the donor capability.
Electronic & Solubility Metrics
The following table summarizes the shift in properties when transitioning from an Indole to a Benzofuran core (assuming identical carboxamide side chains).
| Feature | Indole Carboxamide | Benzofuran Carboxamide | Impact on Drug Design |
| H-Bonding | Donor (NH) & Acceptor (C=O) | Acceptor only (O, C=O) | Benzofuran loses H-bond donor; may reduce affinity if H-bond is critical. |
| Lipophilicity (cLogP) | Moderate | Higher (+0.5 to +1.0 log units) | Benzofurans are more lipophilic; improved BBB penetration but lower aqueous solubility. |
| Polar Surface Area (PSA) | Higher (due to NH) | Lower | Lower PSA correlates with better passive membrane permeability. |
| Aromaticity | High resonance stability | Lower resonance energy | Benzofuran is more susceptible to oxidative ring opening in harsh conditions. |
| pKa | NH is weakly acidic (pKa ~16) | Neutral | Benzofuran removes the potential for N-deprotonation. |
Performance Case Study: PPAR Agonists
To illustrate the functional impact of this scaffold hop, we examine data from a Pfizer Global Research study (Filzen et al.) developing PPAR
Binding Affinity & Selectivity
In this study, the indole core was replaced with benzofuran to modulate potency and selectivity against PPAR
-
Indole Derivative: Showed high potency (
nM) but suffered from lower selectivity windows. The N-H group participated in a water-mediated H-bond network. -
Benzofuran Derivative: Maintained nanomolar potency (
nM). The loss of the N-H donor resulted in a slight drop in absolute affinity but significantly improved the selectivity profile by altering the shape complementarity in the hydrophobic pocket.
Key Insight: If the Indole N-H is not essential for binding (i.e., solvent-exposed), switching to Benzofuran is a superior strategy to improve metabolic stability (see Section 3).
ADME & Metabolic Stability
This is the most critical differentiator. Indole carboxamides are metabolically liable at the nitrogen atom, a vulnerability that benzofurans effectively bypass.
Metabolic Soft Spots
-
Indole: The Nitrogen atom is a "soft spot" for Phase I/II metabolism.
-
N-Dealkylation: If the indole nitrogen is alkylated, CYP450 enzymes rapidly dealkylate it.
-
N-Glucuronidation: The free N-H can be directly conjugated, leading to rapid clearance.
-
-
Benzofuran: Lacks the nitrogen handle. Metabolism is forced to the carbocyclic ring (usually hydroxylation at C4-C7), which is a slower process.
Visualization: Metabolic Pathways
The following diagram illustrates the divergent metabolic fates of the two scaffolds.
Figure 1: Divergent metabolic pathways. Indoles face rapid N-functionalization, whereas Benzofurans force slower ring oxidation.
Synthetic Accessibility
Both scaffolds are synthetically accessible, but Benzofuran synthesis often requires more harsh conditions (high temperature cyclization) compared to the mild Fischer Indole synthesis.
Comparative Synthetic Workflow
| Step | Indole-2-Carboxamide | Benzofuran-2-Carboxamide |
| Starting Material | Phenylhydrazine + Pyruvate | Salicylaldehyde + Chloroacetate |
| Cyclization | Fischer Indole (Acidic, Reflux) | Rap-Stoermer or Base-mediated alkylation |
| Amide Coupling | Standard (EDC/HOBt) on -COOH | Standard (EDC/HOBt) on -COOH |
| Scalability | High (Industrial standard) | Moderate (Reagent costs higher) |
Experimental Protocols
To validate the performance differences in your own drug discovery pipeline, use the following self-validating protocols.
Protocol A: Microsomal Stability Assay (Intrinsic Clearance)
Objective: Quantify the metabolic stability advantage of the Benzofuran scaffold.
-
Preparation:
-
Prepare 10 mM stock solutions of the Indole and Benzofuran analogs in DMSO.
-
Thaw Human Liver Microsomes (HLM) on ice (20 mg/mL protein concentration).
-
-
Incubation:
-
Dilute compounds to 1 µM in Phosphate Buffer (100 mM, pH 7.4).
-
Add HLM (final conc. 0.5 mg/mL).
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate: Add NADPH regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
-
Sampling:
-
Take aliquots (50 µL) at
minutes. -
Quench: Immediately add to 150 µL ice-cold Acetonitrile (containing internal standard).
-
-
Analysis:
-
Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
-
Calculation:
-
Plot
vs. time. -
Slope
determines . -
Validation Criteria: The Benzofuran analog should exhibit a
at least 2-fold higher than the N-alkylated Indole analog to justify the scaffold hop.
-
Protocol B: General Amide Coupling (Parallel Synthesis)
Objective: Synthesize matched pairs for SAR comparison.
-
Activation: Dissolve the carboxylic acid core (Indole-2-COOH or Benzofuran-2-COOH, 1.0 eq) in DMF.
-
Coupling Agent: Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 min at RT.
-
Amine Addition: Add the target amine (1.1 eq).
-
Reaction: Stir at RT for 4-12 hours. Monitor via TLC/LCMS.
-
Workup: Dilute with EtOAc, wash with 1N HCl, sat.
, and brine. -
Purification: Flash chromatography (Hexane/EtOAc).
References
-
Filzen, G. F., et al. (2007).[1] "Synthesis and SAR of selective benzothiophene, benzofuran, and indole-based peroxisome proliferator-activated receptor delta agonists." Bioorganic & Medicinal Chemistry Letters, 17(13), 3630-3635.[1]
-
Huffman, J. W. (2005).[2] "CB2 receptor ligands."[3][4][5] Mini Reviews in Medicinal Chemistry, 5(7), 641-649.[2]
-
Poso, A., & Huffman, J. W. (2008).[3] "Targeting the cannabinoid CB2 receptor: modelling and structural determinants of CB2 selective ligands." British Journal of Pharmacology, 153(2), 335-346.[3]
-
Oschmann, M., et al. (2019).[6] "Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry." ChemRxiv.
Sources
- 1. Synthesis and SAR of selective benzothiophene, benzofuran, and indole-based peroxisome proliferator-activated receptor delta agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CB2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the cannabinoid CB2 receptor: modelling and structural determinants of CB2 selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Agonist Activity between CB1 and CB2 Receptors with Orthosteric Site Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Quantitative Comparison of Synthetic Routes for Benzofuran-3-Carboxamides: A Technical Guide
As a Senior Application Scientist overseeing process chemistry and drug discovery workflows, I frequently evaluate heterocyclic scaffolds for their scalability, atom economy, and structural versatility. The benzofuran-3-carboxamide core is a privileged pharmacophore, most notably recognized as the critical structural component in highly selective Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors such as Fruquintinib.
Developing an efficient synthesis for this scaffold is paramount for drug development professionals. This guide objectively compares three distinct, field-proven synthetic routes, providing the mechanistic causality behind experimental choices and detailing self-validating protocols to ensure reproducibility in your laboratory.
Mechanistic Overview & Route Design Logic
When designing a synthetic route for benzofuran-3-carboxamides, the primary challenge is achieving absolute regiocontrol while minimizing step count. We will compare three authoritative methodologies:
Route A: Lewis Acid-Catalyzed Formal [3+2] Cycloaddition
Developed by Xia and Lee, this route utilizes an
-
Causality: Indium triflate acts as a highly oxophilic, hard Lewis acid. It specifically coordinates to the quinone carbonyls, lowering the LUMO energy. This facilitates a regioselective Michael-type nucleophilic attack by the enol form of the
-ketoamide, followed by rapid aromatization and dehydration to form the furan ring.
Route B: Supported Palladium-Catalyzed Carbonylative Cyclization
Wang et al. established a heterogeneous catalytic approach using palladium supported on activated carbon fibers (Pd/ACFs) to react o-alkynylphenols with nitroarenes under a CO atmosphere [2].
-
Causality: Palladium(0) activates the alkyne, triggering an intramolecular nucleophilic attack by the phenol oxygen. Subsequent CO migratory insertion and trapping by the nitroarene (acting as an amine surrogate after in situ reduction) construct the amide bond. The ACF support ensures the catalyst can be easily recovered via filtration, making this highly sustainable.
Route C: Michael Addition & Intramolecular Heck Cyclization
Recently optimized for the industrial synthesis of Fruquintinib intermediates, this route begins with 2-bromo-5-methoxyphenol and an alkynamide [3].
-
Causality: A stepwise approach guarantees absolute regiocontrol, which is critical for Active Pharmaceutical Ingredient (API) synthesis. A base-mediated Michael addition first establishes the ether linkage. Subsequently, an intramolecular Heck reaction—driven by Pd(0) oxidative addition into the aryl bromide bond and subsequent
-hydride elimination—closes the benzofuran core.
Fig 1. Logical workflow comparing three distinct synthetic routes for benzofuran-3-carboxamides.
Quantitative Comparison of Key Synthetic Routes
To assist in route selection, the following table summarizes the quantitative performance metrics of each methodology based on peer-reviewed experimental data , , .
| Metric | Route A:[3+2] Cycloaddition | Route B: Carbonylative Cyclization | Route C: Heck Cyclization |
| Catalyst System | Pd/ACFs (Heterogeneous) | ||
| Step Count | 1 Step (Cascade) | 1 Step (Cascade) | 2-3 Steps (Stepwise) |
| Typical Yields | 75% – 85% | 70% – 91% | 45% – 60% (Overall) |
| Regioselectivity | High (Substrate dependent) | Excellent | Absolute (Structurally forced) |
| Reaction Temp | Room Temperature | 90 °C – 110 °C | 110 °C |
| Primary Application | Library generation / Discovery | Sustainable / Green Chemistry | Industrial API Scale-up |
Step-by-Step Experimental Methodologies
A robust protocol must be a self-validating system. Below are detailed methodologies for Route A and Route C, engineered with built-in analytical checkpoints.
Protocol 1: -Catalyzed Formal [3+2] Cycloaddition (Route A)
Ideal for rapid generation of discovery libraries.
-
Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine 1,4-benzoquinone (1.0 equiv) and the selected
-ketoamide (1.2 equiv) in anhydrous dichloromethane (0.2 M).-
Causality: Using a slight stoichiometric excess of the
-ketoamide ensures total consumption of the highly reactive quinone, preventing oxidative polymerization side-reactions.
-
-
Catalyst Addition: Add
(10 mol%) in one portion. Stir the mixture at room temperature. -
In-Process Control (Self-Validation): Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The system validates itself when the bright yellow spot of the quinone disappears, replaced by a highly UV-active product spot (typically within 2–4 hours).
-
Workup: Quench the reaction with saturated aqueous
.-
Causality: A mild basic quench neutralizes residual triflic acid, preventing acid-catalyzed degradation of the furan ring during solvent evaporation.
-
-
Isolation: Extract with
, dry over anhydrous , concentrate under reduced pressure, and purify via silica gel column chromatography to yield the pure benzofuran-3-carboxamide.
Protocol 2: Michael Addition & Intramolecular Heck Cyclization (Route C)
Ideal for structurally rigid, large-scale API synthesis.
-
Michael Addition (Step 1): Dissolve 2-bromo-5-methoxyphenol (1.0 equiv) and N-methyl-2-butynamide (1.2 equiv) in DMF. Add
(2.0 equiv) and stir at 60 °C.-
Causality: The base deprotonates the phenol, generating a potent phenoxide nucleophile that attacks the electron-deficient alkyne, establishing the necessary ether linkage prior to cyclization.
-
-
Heck Cyclization (Step 2): Isolate the intermediate and transfer it to a pressure tube. Add
(5 mol%), triphenylphosphine ( , 10 mol%), and sodium acetate ( , 2.0 equiv) in N,N-dimethylacetamide (DMAc). Heat to 110 °C for 12 hours. -
In-Process Control (Self-Validation): Analyze a 50
L aliquot via LC-MS. The reaction is validated when the mass spectrum shows a definitive mass shift corresponding to the loss of HBr ( ), confirming the successful closure of the benzofuran ring. -
Isolation: Cool to room temperature, filter the mixture through a Celite pad to remove precipitated palladium black, and wash with ethyl acetate. Concentrate the filtrate and recrystallize from ethanol to achieve API-grade purity.
Biological Targets & Signaling Pathways
Benzofuran-3-carboxamides are highly prized for their ability to act as potent kinase inhibitors. Compounds like Fruquintinib selectively bind to the ATP-binding pocket of VEGFR-1, -2, and -3. By inhibiting these receptor tyrosine kinases, the scaffold effectively shuts down downstream signaling pathways (PI3K/AKT and RAF/MEK/ERK) that are responsible for tumor angiogenesis and endothelial cell proliferation.
Fig 2. VEGFR signaling pathway modulated by benzofuran-3-carboxamide derivatives.
References
-
Xia, L., & Lee, Y. R. (2014). Regioselective synthesis of novel and diverse naphtho[1,2-b]furan-3-carboxamides and benzofuran-3-carboxamides by cascade formal [3 + 2] cycloaddition. RSC Advances, 4(70), 36905-36916. URL: [Link]
-
Wang, J.-S., Li, C., Ying, J., & Wu, X.-F. (2022). Activated carbon fibers supported palladium as efficient and easy-separable catalyst for carbonylative cyclization of o-alkynylphenols with nitroarenes: Facile construction of benzofuran-3-carboxamides. Journal of Catalysis, 413, 713-719. URL: [Link]
-
Han, S., & Cheon, C.-H. (2025). Development of Two Synthetic Routes to a Benzofuran Intermediate for Fruquintinib. The Journal of Organic Chemistry, 90(48), 17015-17023. URL: [Link]
In Vivo Target Engagement of 5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide: A Comparative Technical Guide
Executive Summary & Compound Profile
5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide (referred to herein as 5-HNDBC ) represents a privileged scaffold in medicinal chemistry, structurally distinct for its benzofuran core functionalized with a carboxamide moiety. While benzofuran-3-carboxamides are widely recognized as precursors to potent kinase inhibitors (e.g., the VEGFR inhibitor Fruquintinib) and bacterial virulence inhibitors (targeting S. aureus Sortase A), confirming their direct target engagement (TE) in vivo remains a critical bottleneck in lead optimization.
This guide objectively compares the three primary methodologies for validating 5-HNDBC target engagement: Cellular Thermal Shift Assay (CETSA) , LC-MS/MS Occupancy , and Proximal Biomarker Analysis . It provides a self-validating experimental framework to distinguish between simple pharmacokinetic exposure and true pharmacodynamic binding.
Compound Properties & Handling
| Property | Specification |
| Chemical Name | 5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide |
| CAS Registry | 1704167-11-2 |
| Primary Target Class | Virulence Factors (Sortase A), Kinases (VEGFR/EGFR family fragments) |
| Solubility | Low (Lipophilic). Requires DMSO stock (10-50 mM). |
| Metabolic Liability | High.[1][2] The 5-hydroxyl group is a prime site for Phase II glucuronidation. |
Comparative Analysis of Target Engagement Methods
To validate 5-HNDBC, researchers must choose a method that balances biophysical rigor with physiological relevance. The following table contrasts the performance of standard alternatives.
Method Performance Matrix
| Feature | Method A: In Vivo CETSA (Recommended) | Method B: Proximal Biomarker (Western Blot) | Method C: LC-MS/MS Occupancy |
| Principle | Ligand-induced thermal stabilization of the target protein. | Downstream signaling modulation (e.g., phosphorylation).[3] | Direct quantification of unbound target via probe displacement. |
| Directness | High .[1] Measures physical binding. | Low . Measures functional consequence (prone to crosstalk). | High . Measures physical occupancy. |
| In Vivo Feasibility | Medium . Requires tissue extraction without lysis. | High . Standard tissue homogenization. | Low . Requires a specific tracer/probe. |
| False Positives | Rare (requires specific stabilization). | Common (off-target effects can mimic signaling). | Rare. |
| Throughput | Medium (Western blot or AlphaLISA readout). | High. | Low (complex method development). |
| Verdict for 5-HNDBC | Optimal. Validates binding regardless of downstream redundancy. | Supportive. Use only to confirm functional efficacy, not binding. | Not Recommended. Lacks specific tracer availability. |
Critical Experimental Protocol: In Vivo CETSA
Rationale: Given the lipophilicity of 5-HNDBC and its potential for off-target kinase activity, CETSA provides the only "label-free" confirmation that the compound has physically engaged the target protein within the tissue of interest.
Phase 1: Animal Dosing & Tissue Harvest
-
Formulation: Dissolve 5-HNDBC in 5% DMSO / 40% PEG400 / 55% Saline.
-
Note: Avoid pure saline due to precipitation risks of the benzofuran scaffold.
-
-
Dosing: Administer 10–50 mg/kg (IP or PO) to mice (
per group). Include a Vehicle Control group. -
Timepoint: Harvest tissues at
(typically 1–2 hours post-dose, determined by PK). -
Harvest: Rapidly dissect the target organ (e.g., liver, tumor). Crucial: Do not snap freeze. Keep tissue physiological in PBS at room temperature.
Phase 2: Thermal Challenge (The "Melt")
-
Homogenization: Gently dissociate tissue into a single-cell suspension using a dounce homogenizer or enzymatic digestion (Collagenase IV).
-
Integrity Check: Trypan blue viability must be >80%. Lysis destroys the thermal shift window.
-
-
Aliquot: Distribute cell suspension into 10 PCR tubes (50
L each). -
Heating Gradient: Heat individual tubes for 3 minutes across a gradient:
-
Range: 37°C to 67°C (Step size: 3°C).
-
-
Lysis: Immediately snap-freeze (liquid nitrogen) and thaw (25°C) 3 times to lyse cells.
-
Clarification: Centrifuge at 20,000
for 20 mins at 4°C. Collect supernatant (soluble fraction).
Phase 3: Detection & Analysis
-
Quantification: Analyze supernatants via Western Blot using an antibody specific to the target (e.g., anti-Sortase A or anti-VEGFR).
-
Data Plotting: Plot Band Intensity vs. Temperature.
-
Calculation: Determine the Melting Temperature (
) using a Boltzmann Sigmoid fit.-
Validation Criteria: A significant shift (
) confirms physical target engagement.
-
Supporting Data & Visualization
Figure 1: Mechanistic Pathway & Engagement Logic
The following diagram illustrates the engagement logic for 5-HNDBC, distinguishing between direct binding (CETSA) and downstream functional effects (Biomarkers).
Caption: Workflow distinguishing physical stabilization (CETSA pathway, top) from functional inhibition (Signaling pathway, bottom).
Table 2: Expected Experimental Outcomes (Mock Data)
Use this table to benchmark your results against expected values for a potent Benzofuran-3-carboxamide inhibitor.
| Parameter | Vehicle Control | 5-HNDBC (Low Dose) | 5-HNDBC (High Dose) | Interpretation |
| 48.5°C | 49.2°C | 53.1°C | ||
| Soluble Protein @ 52°C | 10% | 15% | 85% | High solubility at challenge temp validates TE. |
| Biomarker (e.g., pERK) | 100% (Baseline) | 90% | 45% | Functional correlation confirms inhibition. |
Troubleshooting & Optimization
-
Issue: No Thermal Shift observed.
-
Cause: The compound may be metabolized too quickly.
-
Solution: Perform a "Flash CETSA" (harvest 15 mins post-dose) or co-administer with a glucuronidation inhibitor if the 5-hydroxyl is exposed.
-
-
Issue: High Vehicle Stability.
-
Cause: The target protein is naturally thermostable (e.g., some bacterial proteins).
-
Solution: Increase the temperature range to 50°C–80°C or use Isothermal Dose Response (ITDR) at a fixed high temperature.
-
References
-
Zhang, J., et al. (2017). "Synthesis, biological evaluation and molecular docking analysis of 2-phenyl-benzofuran-3-carboxamide derivatives as potential inhibitors of Staphylococcus aureus Sortase A." Bioorganic & Medicinal Chemistry.[4] Link
-
Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols. Link
-
Sun, Q., et al. (2014). "Discovery of Fruquintinib (HMPL-013), a Potent and Selective Small Molecule Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitor." Journal of Medicinal Chemistry. Link
-
Martinez, N.J., et al. (2013). "A widely-applicable high-throughput cellular thermal shift assay (CETSA) using split NanoLuc." Science Advances. Link
Sources
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Emerging Therapeutic Agents for Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis, biological evaluation and molecular docking analysis of 2-phenyl-benzofuran-3-carboxamide derivatives as potential inhibitors of Staphylococcus aureus Sortase A - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide proper disposal procedures
The following guide details the operational safety and disposal architecture for 5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide (CAS: 638217-08-0 / 1704167-11-2).
This protocol assumes the material is handled in a research or drug development setting. As a benzofuran derivative with a phenolic moiety, this compound requires specific segregation from oxidizing agents to prevent uncontrolled exothermic polymerization or quinone formation.
Part 1: Immediate Action & Hazard Characterization
Emergency Directive: If a spill occurs >100 mg, immediately isolate the area. Do not attempt dry sweeping without respiratory protection (N95 minimum, P100 preferred) due to potential aerosolization of the solid.
Physicochemical & Hazard Profile
Data synthesized from Safety Data Sheets (SDS) and structural analysis.
| Property | Specification | Operational Implication |
| Physical State | Solid (Crystalline powder) | High risk of dust generation; use HEPA vacuum or wet-wiping.[1] |
| Signal Word | WARNING | Standard vigilance required.[2][3][4] |
| Hazard Codes | H302, H315, H319, H335 | Harmful if swallowed; Irritant to eyes, skin, and respiratory tract. |
| Reactivity | Phenolic Oxidation | CRITICAL: The 5-hydroxy group is susceptible to oxidation.[1] DO NOT mix with strong oxidizers (e.g., Nitric acid, Peroxides) in waste streams. |
| Solubility | DMSO, Methanol | Use organic solvents for decontamination; water alone is ineffective. |
| Molecular Formula | C₁₁H₁₁NO₃ | High carbon content makes high-temperature incineration the preferred disposal method.[1] |
Part 2: Waste Architecture & Segregation Logic
The Self-Validating System: Safety in chemical disposal relies on segregation at the source .[1] The diagram below illustrates the decision logic required to categorize waste streams containing this compound. This prevents "cocktail" reactions in waste drums.
Figure 1: Decision matrix for segregating 5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide waste. Note the critical checkpoint for oxidizers due to the phenolic moiety.
Part 3: Detailed Disposal Protocols
Protocol A: Solid Waste Disposal (Pure Compound & Contaminated Debris)
Applicability: Expired reagents, spill cleanup debris, contaminated gloves/paper.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a fiber drum with a poly-liner.[1]
-
Labeling: Affix a hazardous waste label.
-
Constituents: "5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide, solid debris."[1]
-
Hazard Checkbox: Toxic, Irritant.
-
-
Packing: Double-bag the solid waste in 6-mil polyethylene bags before placing it in the drum to minimize dust exposure during final incineration handling.
-
Disposal Method: Incineration. This compound must be destroyed thermally. It is not suitable for landfill.
Protocol B: Liquid Waste (Solutions & Mother Liquors)
Applicability: Reaction mixtures, HPLC effluent, washing solvents.
-
Solvent Compatibility Check: Ensure the solvent stream is compatible with the container (e.g., do not put halogenated solvents in metal cans if water is present to avoid corrosion).
-
pH Validation: Check pH. If the solution is basic (pH > 10), the phenol group will be deprotonated (phenolate), increasing water solubility but also reactivity. Neutralize to pH 6-8 if possible before consolidation to improve stability.
-
Segregation:
-
If dissolved in DCM/Chloroform: Dispose in Halogenated Waste .
-
If dissolved in Methanol/Acetone/DMSO: Dispose in Non-Halogenated Waste .
-
-
Trace Precipitation: If the compound precipitates out of solution in the waste container, this is acceptable provided the sludge does not block the container opening.
Protocol C: Spill Response & Decontamination
Applicability: Accidental release on benchtop or floor.[1]
-
PPE: Nitrile gloves (double gloved recommended), safety goggles, lab coat, and N95 respirator.
-
Containment: If liquid, dike with absorbent pillows. If solid, cover with a damp paper towel to prevent dust.
-
Removal:
-
Solid: Scoop material using a plastic spatula into a waste jar.
-
Residue: The compound is organic.[5][6][7] Clean the surface with Ethanol or Isopropanol first (to dissolve the benzofuran), then follow with a soap and water wash.
-
Note: Using water first will likely smear the compound rather than remove it due to poor aqueous solubility.
-
Part 4: Regulatory & Compliance Context
RCRA Classification (USA): While 5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide is not explicitly listed on the EPA "P" or "U" lists, it must be characterized by the generator.[1]
-
Characteristic of Ignitability (D001): Applicable if the waste is in a flammable solvent (Flash point < 60°C).
-
Toxicity: Due to the H302 (Harmful if swallowed) designation, it must be treated as toxic waste.
Global Harmonized System (GHS) Compliance: Ensure all waste containers carry the GHS "Exclamation Mark" pictogram (Irritant/Harmful) and the "Health Hazard" pictogram if chronic toxicity is suspected (though current data primarily indicates acute risks).
References
-
Fisher Scientific. (2025). Safety Data Sheet: 2,5-Dimethylfuran (Analogous Benzofuran Hazard Data).[1] Retrieved from
-
BLD Pharm. (2024). Product Safety Information: 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide (CAS 638217-08-0).[1][8][9] Retrieved from
-
Sigma-Aldrich. (2024).[1] Safety Data Sheet: 5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide.[1] Retrieved from [1]
-
US Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1][10] Retrieved from
-
PubChem. (2024). Compound Summary: Benzofuran-3-carboxamide derivatives.[1][8][9][11] Retrieved from
Sources
- 1. 638217-08-0|6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide|BLD Pharm [bldpharm.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. Laboratory Waste – UF | EHS [ehs.ufl.edu]
- 5. fishersci.com [fishersci.com]
- 6. canterbury.ac.nz [canterbury.ac.nz]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. lookchem.com [lookchem.com]
- 9. CAS 638217-08-0: 6-Hidroxi-N,2-dimetilbenzofurano-3-carbox… [cymitquimica.com]
- 10. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
- 11. 5-HYDROXY-N,N,2-TRIMETHYL-1-BENZOFURAN-3-CARBOXAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Personal protective equipment for handling 5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide
Advanced Safety & Operational Guide: Handling 5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide
Compound Profiling & Mechanistic Hazard Assessment
5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide (CAS: 1704167-11-2) is a specialized heterocyclic building block utilized in advanced drug discovery and organic synthesis. Structurally, it features a lipophilic benzofuran core, a phenolic hydroxyl group at the 5-position, and an amide linkage.
Causality of Hazards: Because it is synthesized as a fine organic powder, this compound is highly susceptible to aerosolization and static charge accumulation. The lipophilic benzofuran core facilitates absorption through compromised epidermal barriers, while the phenolic hydroxyl group acts as a mild organic acid, capable of causing localized irritation to mucous membranes. Consequently, it aligns with standard Globally Harmonized System (GHS) classifications for related benzofuran-3-carboxamides:
| Hazard Code | Classification | Mechanistic Driver |
| H302 | Harmful if swallowed | Systemic toxicity upon gastrointestinal absorption. |
| H315 | Causes skin irritation | Lipophilic benzofuran core penetrates epidermal barriers. |
| H319 | Causes serious eye irritation | Micro-particulates interact with ocular mucous membranes. |
| H335 | May cause respiratory irritation | Fine powder aerosolization inflames the respiratory tract. |
Required Personal Protective Equipment (PPE) & Engineering Controls
To mitigate these hazards, a rigorous PPE protocol must be implemented in accordance with[1]. The selection of PPE is not arbitrary; it is directly dictated by the physicochemical properties of the compound and the solvents used to manipulate it.
| PPE Category | Specification | Mechanistic Justification |
| Hand Protection | Nitrile gloves (≥ 4 mil thickness) | Benzofuran derivatives are typically handled with polar aprotic solvents (DMSO/DMF). Nitrile resists these solvents better than latex, preventing dermal absorption. |
| Eye Protection | Chemical splash goggles (ANSI Z87.1) | Prevents micro-particulate ingress into the ocular cavity, mitigating H319 (serious eye irritation) risks. |
| Body Protection | 100% Cotton, flame-retardant lab coat | Cotton minimizes static electricity buildup, reducing the risk of powder aerosolization during transfer. |
| Respiratory | N95/P100 mask (if outside hood) | Filters fine organic dust particulates, mitigating H335 (respiratory irritation) risks. |
| Engineering Control | Chemical Fume Hood (80-100 fpm) | Maintains negative pressure to capture airborne particulates without creating turbulence that scatters the powder. |
Operational Workflow: Handling & Dissolution Protocol
This protocol integrates self-validating checks to ensure containment and accuracy, aligning with the National Research Council's[2].
Operational workflow for handling 5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide.
Step-by-Step Methodology:
-
Pre-Operation Verification: Verify the chemical fume hood airflow is operating between 80-100 feet per minute (fpm). Causality: This velocity is sufficient to capture aerosolized particles without creating turbulence that scatters the powder ()[3].
-
Static Mitigation: Wipe the exterior of the chemical vial and the analytical balance draft shield with an anti-static cloth. Causality: Fine organic powders hold static charge; neutralizing the micro-environment prevents the powder from "jumping" off the spatula, ensuring accurate weighing and preventing contamination.
-
Weighing: Use a grounded, stainless-steel micro-spatula. Transfer the desired mass directly into a pre-tared, sealable amber borosilicate glass vial. Self-Validation: Close the draft shield and wait for the balance to stabilize for 10 seconds to confirm no static drift is occurring.
-
In-Situ Dissolution: Do not transfer the dry powder between vessels. Instead, add the vehicle solvent (e.g., DMSO or DMF) directly to the weighing vial inside the hood. Causality: Eliminating dry powder transfer steps reduces the risk of aerosolization and cross-contamination by over 90%.
-
Validation: Cap the vial tightly, vortex until visually clear, and inspect for undissolved particulates against both a light and dark background to confirm complete dissolution.
Spill Response & Decontamination Plan
Because 5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide is highly lipophilic, attempting to clean a spill with water alone will only spread the compound and create a hazardous, invisible film.
-
Dry Spills: Do not sweep. Cover the spill with absorbent paper towels lightly dampened with 70% ethanol or isopropanol to trap the powder and prevent aerosolization.
-
Surface Decontamination: Wipe the area with the alcohol solution to dissolve and remove the benzofuran residue. Follow this with a secondary wipe using a mild surfactant (soap) and water to remove any remaining organic film. This multi-solvent approach ensures complete chemical neutralization.
Disposal Logistics
Do not dispose of this compound or its solutions down the drain. The ecotoxicity of novel benzofuran derivatives is typically unknown, and they can be persistent in aquatic environments.
-
Solid Waste: Contaminated gloves, spatulas, and paper towels must be placed in a biohazard/chemical waste bag, sealed, and labeled as "Hazardous Organic Solid Waste."
-
Liquid Waste: DMSO/DMF solutions containing the compound must be collected in compatible high-density polyethylene (HDPE) carboys, clearly labeled with the chemical name and CAS number, and disposed of via an institutional environmental health and safety (EHS) program.
References
-
Title: 29 CFR 1910.132 - Personal Protective Equipment Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
-
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (US) / NCBI Bookshelf URL: [Link]
-
Title: Working with Chemicals - Prudent Practices in the Laboratory Source: National Research Council (US) / NCBI Bookshelf URL: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
